Product packaging for 2-Amino Nevirapine(Cat. No.:CAS No. 284686-15-3)

2-Amino Nevirapine

Cat. No.: B137577
CAS No.: 284686-15-3
M. Wt: 281.31 g/mol
InChI Key: YIQLXAMOFWQAIM-UHFFFAOYSA-N
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Description

2-Amino Nevirapine, also known as this compound, is a useful research compound. Its molecular formula is C15H15N5O and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N5O B137577 2-Amino Nevirapine CAS No. 284686-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLXAMOFWQAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445491
Record name 2-Amino Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-15-3
Record name 2-Amino Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino Nevirapine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino Nevirapine, a known metabolite and impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a derivative of Nevirapine, characterized by the presence of an amino group on the pyridinyl ring. Its formal chemical name is 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one.[3][4]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound and Nevirapine

IdentifierThis compoundNevirapine
IUPAC Name 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3][4]11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][1][2]diazepin-6-one[5]
CAS Number 284686-15-3[3][4][6]129618-40-2[1]
Molecular Formula C₁₅H₁₅N₅O[3][4]C₁₅H₁₄N₄O[1]
Synonyms -Viramune, NVP, BI-RG-587[7]

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not extensively available in public literature. However, some properties have been computationally predicted. For comparative purposes, the well-documented properties of the parent drug, Nevirapine, are also provided.

Table 2: Physicochemical Properties of this compound and Nevirapine

PropertyThis compound (Experimental data not available)Nevirapine
Molecular Weight 281.31 g/mol (Computed)266.30 g/mol [1]
Appearance Yellow SolidWhite to off-white crystalline powder
Melting Point Not Available246.5 ± 0.5 °C[8]
Boiling Point Not Available415.4 ± 45.0 °C at 760 mmHg
Water Solubility Not Available~0.1 mg/mL[8]
Solubility in Organic Solvents Not AvailableSoluble in DMSO (≥22 mg/mL)[1]; Dichloromethane (10 mg/mL)[9]
logP (Octanol/Water) 1.6 (XLogP3, Computed)2.0

Biological Activity and Mechanism of Action

Mechanism of Action of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[10] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is allosteric to the active site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA to DNA.[10]

NNRTI_Mechanism_of_Action Mechanism of Action of NNRTIs HIV_RNA Viral HIV-1 RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Conformational_Change Conformational Change in RT RT->Conformational_Change Induces Viral_DNA Viral DNA Synthesis Blocked RT->Viral_DNA Reverse Transcription NNRTI Nevirapine (NNRTI) Binding_Site Allosteric Binding Pocket NNRTI->Binding_Site Binds to Inhibition Inhibition of Polymerase Activity Conformational_Change->Inhibition Inhibition->Viral_DNA Prevents

Caption: Simplified signaling pathway of Nevirapine's mechanism of action.

Biological Role of this compound

This compound is recognized as a metabolite of Nevirapine.[3] While Nevirapine itself is a potent inhibitor of HIV-1 RT, the antiviral activity of its metabolites, including this compound, has not been extensively characterized. Generally, the metabolic transformation of drugs can lead to compounds with reduced, altered, or occasionally enhanced biological activity. Studies on other Nevirapine metabolites, such as 12-hydroxynevirapine and 4-carboxynevirapine, have shown significantly reduced inhibition of HIV-RT compared to the parent drug.[11] It is plausible that this compound also possesses diminished antiretroviral activity.

Metabolism of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 being the major contributors.[12][13] The metabolism involves the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine. These phase I metabolites can then undergo phase II metabolism, such as glucuronidation, for excretion.[13] The formation of this compound is a result of these metabolic processes, though the specific enzymatic steps leading to the amino-derivative are less well-defined in the available literature than the hydroxylation pathways.

Nevirapine_Metabolism Metabolic Pathway of Nevirapine Nevirapine Nevirapine CYP3A4 CYP3A4 CYP2B6 CYP2B6 Metabolites Hydroxylated Metabolites (2-OH, 3-OH, 8-OH, 12-OH) CYP3A4->Metabolites Metabolizes to CYP2B6->Metabolites Metabolizes to Amino_Metabolite This compound Metabolites->Amino_Metabolite Further Metabolism Glucuronidation Glucuronidation (Phase II) Metabolites->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Simplified metabolic pathway of Nevirapine.

Synthesis and Experimental Protocols

Synthesis

As a metabolite, this compound is biosynthesized in vivo. For research purposes, it can be obtained as a reference standard from specialized chemical suppliers.[3][4]

Experimental Protocol: Analytical Method for Quantification

The quantification of this compound in biological matrices or as an impurity in bulk Nevirapine can be achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on methods developed for Nevirapine and its other metabolites.[4]

Objective: To quantify the concentration of this compound in a sample matrix.

Materials and Reagents:

  • This compound reference standard

  • Nevirapine and its other known metabolites (for specificity assessment)

  • Internal standard (e.g., a deuterated analogue or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Sample matrix (e.g., plasma, urine, or dissolved bulk drug)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size).

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking the sample matrix with known concentrations of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For biological samples, perform a protein precipitation step by adding cold acetonitrile, followed by vortexing and centrifugation.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions (HPLC):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-20 µL.

    • Detection: Monitor the UV absorbance at a wavelength determined by the UV spectrum of this compound.

  • Mass Spectrometry Conditions (LC-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (the protonated molecule [M+H]⁺) of this compound.

      • Identify a stable and abundant product ion after collision-induced dissociation (CID).

      • Set the mass spectrometer to monitor the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Analytical_Workflow General Analytical Workflow for this compound Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification Data->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound is a key metabolite and impurity of the antiretroviral drug Nevirapine. While it shares a core chemical structure with its parent compound, the addition of an amino group likely alters its physicochemical properties and biological activity. This guide provides a foundational understanding of this compound for research and drug development purposes. Further experimental studies are warranted to fully characterize its properties, develop specific synthesis protocols, and definitively ascertain its biological activity profile.

References

An In-depth Technical Guide to the Hypothetical Synthesis of 2-Amino Nevirapine from Nevirapine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothetical synthetic pathway for 2-Amino Nevirapine. To date, a specific, peer-reviewed synthesis for this compound directly from Nevirapine or its immediate precursors has not been prominently reported in publicly accessible scientific literature. The proposed methodologies are based on established chemical principles and analogous reactions reported for similar heterocyclic systems. All experimental protocols are illustrative and would require significant optimization and validation in a laboratory setting.

Executive Summary

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection. The exploration of its derivatives is crucial for the development of new analogues with potentially improved efficacy, resistance profiles, or reduced side effects. This technical guide details a plausible, albeit hypothetical, synthetic route to this compound, a novel derivative. The proposed synthesis involves a two-step approach commencing from a modified Nevirapine precursor, employing a key palladium-catalyzed Buchwald-Hartwig amination reaction. This document provides in-depth, theoretical experimental protocols, tabulated data based on analogous transformations, and detailed workflow diagrams to guide potential research and development in this area.

Proposed Synthetic Pathway

The metabolic pathways of Nevirapine primarily involve hydroxylation at various positions, with no significant formation of a 2-amino metabolite reported. Therefore, a direct biological conversion is unlikely. A chemical synthesis approach is necessary. A direct amination of the Nevirapine core is challenging due to the relative inertness of the C-H bonds on the pyridine rings to direct amination.

A more feasible strategy involves the introduction of an amino group via a precursor bearing a suitable leaving group at the 2-position. The established synthesis of Nevirapine utilizes 2-chloro-3-amino-4-picoline as a key building block. By theoretically substituting this with a 2,X-dihalogenated pyridine precursor, it is plausible to first construct a "2-Chloro-Nevirapine" analogue, which can then undergo a selective amination reaction.

The proposed two-step synthesis is as follows:

  • Step 1: Synthesis of 2-Chloro-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[2,3-b:2',3'-e][1][2]diazepin-6-one (2-Chloro-Nevirapine). This step involves the condensation of a di-halogenated pyridine with 2-cyclopropylamino-3-aminopyridine.

  • Step 2: Buchwald-Hartwig Amination of 2-Chloro-Nevirapine. The 2-chloro substituent is then converted to a primary amine using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Chloro-Nevirapine

Reaction Principle: This step is analogous to the established synthesis of Nevirapine, involving the formation of an amide bond followed by an intramolecular cyclization.

Materials:

  • 2,6-Dichloronicotinoyl chloride

  • 2-(Cyclopropylamino)-3-aminopyridine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a solution of 2-(cyclopropylamino)-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2,6-dichloronicotinoyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Purify the intermediate by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient).

  • To a suspension of the purified amide (1.0 eq) in anhydrous toluene, add sodium hydride (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Cool the reaction to room temperature and quench carefully with methanol, followed by water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to afford 2-Chloro-Nevirapine.

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

Reaction Principle: This step utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond at the 2-position of the pyridine ring. Benzophenone imine is used as an ammonia surrogate, which is subsequently hydrolyzed to yield the primary amine.

Materials:

  • 2-Chloro-Nevirapine

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (2 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 2-Chloro-Nevirapine (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in tetrahydrofuran (THF) and add 2 M HCl. Stir at room temperature for 2 hours to effect hydrolysis of the imine.

  • Neutralize the reaction mixture with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (Dichloromethane:Methanol gradient) to yield this compound.

Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data for the proposed synthesis, based on yields and purities reported for analogous reactions in the literature.

Table 1: Summary of Reactants and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)Expected Purity (%)
12,6-Dichloronicotinoyl chloride, 2-(Cyclopropylamino)-3-aminopyridineEt3N, NaH2-Chloro-Nevirapine60-70>95
22-Chloro-NevirapinePd2(dba)3, Xantphos, Benzophenone imine, NaOtBuThis compound70-80>98

Table 2: Analytical Characterization Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Predicted MS (m/z)
2-Chloro-NevirapineC15H13ClN4O300.74Signals corresponding to aromatic protons, cyclopropyl group, and methyl group.Aromatic, carbonyl, and aliphatic carbons.301.08 [M+H]⁺
This compoundC15H14N5O280.30Shift in aromatic signals due to NH2 group, appearance of a broad singlet for NH2 protons.Shift in aromatic carbon signals.281.12 [M+H]⁺

Mandatory Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-Nevirapine cluster_step2 Step 2: Buchwald-Hartwig Amination A 2,6-Dichloronicotinoyl chloride + 2-(Cyclopropylamino)-3-aminopyridine B Amide Intermediate A->B Amidation (Et3N, DMF) C 2-Chloro-Nevirapine B->C Intramolecular Cyclization (NaH, Toluene) D 2-Chloro-Nevirapine E Iminonevpirapine Intermediate D->E Pd-catalyzed Amination (Pd2(dba)3, Xantphos, Benzophenone imine, NaOtBu) F This compound E->F Hydrolysis (HCl, THF)

Caption: Proposed two-step synthetic workflow for this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(Cl)L2] Pd0->OA_complex Oxidative Addition Amide_complex [Ar-Pd(II)(N=CPh2)L2] OA_complex->Amide_complex Ligand Exchange Product_complex [Product-Pd(0)L2] Amide_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Iminonevpirapine Product_complex->Product ArCl 2-Chloro-Nevirapine ArCl->OA_complex Amine HN=CPh2 Amine->Amide_complex Base Base Base->Amide_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination step.

Conclusion

This technical guide presents a scientifically plausible, though hypothetical, pathway for the synthesis of this compound. By leveraging established synthetic methodologies, namely a modified Nevirapine synthesis and a subsequent Buchwald-Hartwig amination, this document provides a foundational framework for researchers aiming to explore this novel derivative. The provided protocols, data tables, and diagrams are intended to serve as a starting point for further investigation and experimental validation. The successful synthesis of this compound could open new avenues in the development of next-generation NNRTIs.

References

Formation of 2-Amino Nevirapine: A Technical Guide to a Key Process-Related Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 2-amino nevirapine, a potential process-related impurity encountered during the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. Understanding the genesis of such impurities is critical for the development of robust and well-controlled manufacturing processes for active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the synthetic routes to nevirapine, postulates a plausible mechanism for the formation of this compound, and presents relevant analytical methodologies for impurity profiling.

Introduction to Nevirapine and its Impurities

Nevirapine is a cornerstone therapeutic agent in the management of HIV-1 infection. Its synthesis, like that of many complex organic molecules, can give rise to a spectrum of process-related impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final API. Regulatory bodies mandate stringent control over impurity levels in pharmaceutical products to ensure their safety and efficacy. While several impurities of nevirapine are well-documented (e.g., Nevirapine EP Impurity A, B, C, and D), the formation of this compound presents a unique challenge due to the potential for its formation through a subtle rearrangement of the core nevirapine structure.

Synthetic Pathways to Nevirapine

Several synthetic strategies for nevirapine have been reported, primarily involving the condensation of substituted pyridine precursors. A common and illustrative route involves the reaction of 2-chloro-3-amino-4-picoline with a derivative of 2-chloronicotinic acid, followed by cyclization. Understanding the reagents and conditions of these synthetic steps is fundamental to hypothesizing the formation of impurities.

A widely employed synthetic approach can be summarized as follows:

  • Amide Formation: Reaction of 2-chloro-3-amino-4-picoline with 2-chloronicotinoyl chloride (or a related activated derivative of 2-chloronicotinic acid) to form the key intermediate, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide.

  • Amination: Displacement of the 2-chloro substituent on the nicotinamide ring with cyclopropylamine.

  • Cyclization: Intramolecular ring closure, typically facilitated by a strong base such as sodium hydride, to yield the tricyclic nevirapine core.

The following diagram illustrates a general synthetic workflow for nevirapine:

Nevirapine Synthesis Workflow A 2-Chloro-3-amino-4-picoline C 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide A->C Amide Formation B 2-Chloronicotinoyl chloride B->C D N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide C->D Amination with cyclopropylamine E Nevirapine D->E Intramolecular Cyclization (Base)

A generalized workflow for the synthesis of Nevirapine.

Proposed Mechanism for the Formation of this compound

The formation of this compound as a process-related impurity is not explicitly detailed in readily available literature. However, based on the chemical structure of nevirapine, which contains a cyclic amide (lactam) functionality, a plausible mechanism for its formation is through a Hofmann rearrangement .

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction typically proceeds via an isocyanate intermediate and is promoted by a halogenating agent (like bromine or N-bromosuccinimide) in the presence of a strong base.

While the primary synthesis of nevirapine does not intentionally include reagents for a Hofmann rearrangement, trace amounts of reactive species or specific reaction conditions could potentially trigger this transformation as a side reaction.

The proposed pathway is as follows:

  • N-Halogenation: The amide nitrogen in the nevirapine lactam ring could be halogenated by a reactive halogen species, potentially arising from starting materials or side reactions involving reagents like thionyl chloride (used to prepare the acid chloride).

  • Deprotonation: A strong base present in the reaction mixture (e.g., sodium hydride used for cyclization) could deprotonate the N-haloamide.

  • Rearrangement: The resulting anion undergoes rearrangement, with migration of the pyridyl group to the nitrogen and loss of the halide ion, to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate intermediate is then hydrolyzed by water present during the work-up or from the reaction medium to form a carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the final this compound impurity.

The following diagram illustrates this proposed mechanism:

Hofmann Rearrangement of Nevirapine Nevirapine Nevirapine (Lactam) NHalo N-Halo Nevirapine Nevirapine->NHalo + [X+] (Halogenating Agent) Anion N-Haloamide Anion NHalo->Anion + Base - H+ Isocyanate Isocyanate Intermediate Anion->Isocyanate Rearrangement - X- CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H2O (Hydrolysis) AminoNevirapine This compound CarbamicAcid->AminoNevirapine - CO2 (Decarboxylation)

Proposed mechanism for the formation of this compound.

Experimental Protocols

Detailed experimental protocols for the specific formation and quantification of this compound are not publicly available. However, the following sections provide representative protocols for the synthesis of nevirapine and the general analysis of its impurities, which can be adapted for the study of this compound.

General Synthesis of Nevirapine

This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

To a solution of 2-chloro-3-amino-4-picoline in a suitable aprotic solvent (e.g., dichloromethane or toluene), an equimolar amount of 2-chloronicotinoyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C). A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct. The reaction mixture is stirred until completion (monitored by TLC or HPLC). The product is then isolated by filtration and washed with an appropriate solvent.

Step 2: Synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

The intermediate from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) and treated with an excess of cyclopropylamine. The reaction is heated to facilitate the nucleophilic aromatic substitution. The progress of the reaction is monitored by HPLC. Upon completion, the product is isolated by precipitation or extraction.

Step 3: Cyclization to Nevirapine

The product from Step 2 is dissolved in a dry, high-boiling aprotic solvent such as diglyme. To this solution, a strong base, typically sodium hydride (as a dispersion in mineral oil), is added portion-wise at an elevated temperature. The reaction is stirred at high temperature until the cyclization is complete. The reaction is then carefully quenched with water or an alcohol, and the crude nevirapine is precipitated, filtered, and purified by recrystallization.

Analytical Method for Impurity Profiling

A common technique for the analysis of nevirapine and its impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where nevirapine and its impurities have significant absorbance (e.g., around 280 nm).

  • Quantification: Impurities are quantified against a reference standard of nevirapine, and their levels are typically reported as a percentage of the main peak area. The limit of detection (LOD) and limit of quantitation (LOQ) for the method should be established to ensure sensitivity for detecting trace impurities.

Quantitative Data on Nevirapine Impurities

While specific quantitative data for the formation of this compound is not available in the public domain, the table below summarizes typical limits for other known impurities in nevirapine drug substance, providing a context for the level of control required in the manufacturing process.

Impurity NameTypical Reporting Threshold (%)Typical Identification Threshold (%)Typical Qualification Threshold (%)
Nevirapine EP Impurity A0.050.100.15
Nevirapine EP Impurity B0.050.100.15
Nevirapine EP Impurity C0.050.100.15
Nevirapine EP Impurity D0.050.100.15
Unspecified Impurities0.050.10-
Total Impurities--≤ 1.0

Note: These are general thresholds based on ICH guidelines and may vary depending on the specific product and regulatory requirements.

Conclusion

The formation of this compound during the synthesis of nevirapine is a plausible side reaction that warrants consideration during process development and control. The proposed mechanism via a Hofmann rearrangement of the nevirapine lactam provides a chemically sound hypothesis for its genesis. While direct experimental evidence for this specific transformation as an impurity-forming pathway is not yet published, understanding this potential route is crucial for scientists and researchers. By implementing robust analytical methods and carefully controlling reaction conditions, particularly the presence of potential halogenating agents and the strength of the base used, the formation of this and other impurities can be minimized, ensuring the quality, safety, and efficacy of the final nevirapine drug product. Further investigation into forced degradation studies specifically targeting the Hofmann rearrangement conditions could provide definitive evidence and quantitative data on the formation of this compound.

An In-Depth Technical Guide on the Physicochemical Characteristics of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino Nevirapine is a key metabolite and synthetic intermediate of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, formulation, and for studying its metabolic fate and potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its chemical identity, and available data on its physical and chemical properties.

Chemical Identity and Structure

The foundational information for this compound is its precise chemical identity.

PropertyValue
IUPAC Name 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3]
CAS Number 284686-15-3[3]
Chemical Formula C₁₅H₁₅N₅O[3]
Molecular Weight 281.31 g/mol [3]
Appearance Yellow Solid

Physicochemical Properties

This section details the available quantitative data on the physicochemical properties of this compound. It is important to note that while some experimental data is available for the parent compound Nevirapine, much of the specific data for this compound is based on predictions and requires experimental validation.

PropertyValueSource
Melting Point 217-220 °C (decomposes)Predicted
Boiling Point Not available-
Solubility DMF (Very Slightly, Heated), DMSO (Very Slightly, Heated)Qualitative
pKa 11.67 ± 0.20Predicted
XLogP3 1.6Computed
Topological Polar Surface Area 84.1 ŲComputed
Hydrogen Bond Donor Count 2Computed
Hydrogen Bond Acceptor Count 5Computed

Experimental Protocols

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A standard method for its determination is Differential Scanning Calorimetry (DSC) .

Protocol:

  • Calibrate the DSC instrument using indium and zinc standards.

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination

The solubility of a compound in various solvents is essential for developing purification and formulation strategies. The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the resulting saturated solution to remove any undissolved solid.

  • Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a widely used method for pKa determination.

Protocol:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • The pKa value is determined from the inflection point of the resulting titration curve.

Synthesis and Analytical Workflows

Synthesis of this compound

This compound is an intermediate in the preparation of Nevirapine metabolites and can be synthesized from 2-Nitro Nevirapine. The general synthetic pathway involves the reduction of the nitro group to an amino group.

Synthesis_of_2_Amino_Nevirapine 2-Nitro Nevirapine 2-Nitro Nevirapine This compound This compound 2-Nitro Nevirapine->this compound Reduction (e.g., H2, Pd/C or SnCl2/HCl)

Figure 1: Synthetic pathway for this compound.

A detailed experimental protocol for this transformation would typically involve:

  • Dissolving 2-Nitro Nevirapine in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Adding a reducing agent, such as hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C) or a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Filtering off the catalyst (if used) and removing the solvent under reduced pressure.

  • Purifying the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Workflow for this compound

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of this compound. A typical workflow for analyzing this compound in a sample matrix (e.g., a reaction mixture or biological sample) is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., Liquid-Liquid or Solid-Phase Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation\n(e.g., C18 column) Chromatographic Separation (e.g., C18 column) Injection->Chromatographic Separation\n(e.g., C18 column) Detection\n(e.g., UV at specific λ) Detection (e.g., UV at specific λ) Chromatographic Separation\n(e.g., C18 column)->Detection\n(e.g., UV at specific λ) Data Acquisition Data Acquisition Detection\n(e.g., UV at specific λ)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification\n(using calibration curve) Quantification (using calibration curve) Peak Integration->Quantification\n(using calibration curve) Report Report Quantification\n(using calibration curve)->Report

Figure 2: General HPLC workflow for this compound analysis.

A validated HPLC method for this compound would specify the following:

  • Column: A reversed-phase column, such as a C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Injection Volume: A fixed volume, typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Metabolic Pathway of Nevirapine

This compound is a product of the metabolism of Nevirapine. The biotransformation of Nevirapine primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation. While 2-hydroxynevirapine is a known metabolite, the direct formation of this compound from Nevirapine in vivo is less well-documented and may represent a minor pathway or a subsequent transformation of a primary metabolite.

Nevirapine_Metabolism Nevirapine Nevirapine Phase I Metabolites Phase I Metabolites Nevirapine->Phase I Metabolites CYP Enzymes (e.g., CYP3A4, CYP2B6) Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites UGT Enzymes 2-Hydroxynevirapine 2-Hydroxynevirapine Phase I Metabolites->2-Hydroxynevirapine 3-Hydroxynevirapine 3-Hydroxynevirapine Phase I Metabolites->3-Hydroxynevirapine 8-Hydroxynevirapine 8-Hydroxynevirapine Phase I Metabolites->8-Hydroxynevirapine 12-Hydroxynevirapine 12-Hydroxynevirapine Phase I Metabolites->12-Hydroxynevirapine This compound This compound Phase I Metabolites->this compound Putative Pathway

Figure 3: Simplified metabolic pathway of Nevirapine.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While its fundamental chemical identity is well-established, there is a clear need for more extensive experimental data to validate the predicted properties and to fully characterize this important molecule. The provided experimental protocols offer a starting point for researchers to generate this much-needed data. A comprehensive understanding of the physicochemical characteristics of this compound will undoubtedly facilitate its use in drug development and metabolic research.

References

The Enigmatic Profile of 2-Amino Nevirapine: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature and chemical databases, specific information regarding the biological activity, synthesis, and experimental protocols for 2-Amino Nevirapine is not available in published research. This suggests that this particular derivative of Nevirapine may not have been synthesized or, if it has, its biological properties have not been characterized and reported in peer-reviewed literature. Therefore, a detailed technical guide on the biological activity of this compound cannot be constructed at this time.

Nevirapine is a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity and prevents viral replication.[2] The synthesis of Nevirapine is a multi-step process that utilizes key building blocks, one of which is 2-chloro-3-amino-4-picoline (CAPIC).[3][4][5] While this precursor contains an amino group, it is important to distinguish it from a direct amino-substituted Nevirapine derivative.

The structure-activity relationship (SAR) of Nevirapine has been a subject of interest to medicinal chemists, with various modifications being explored to enhance its efficacy, resistance profile, and safety.[6][7][8][9][10] These studies have investigated the impact of substitutions at different positions of the Nevirapine scaffold. However, the specific introduction of an amino group at the 2-position does not appear to be a widely explored or reported modification.

Research on other amino-derivatives of Nevirapine is also limited in the public domain. One study mentions "9-aminonevirapine," indicating that amino substitutions at other positions have been synthesized and studied to some extent.[11] This particular study compared the inhibitory effects of 9-aminonevirapine and another compound on HIV-1 reverse transcriptase, suggesting that they may interact with the enzyme through different mechanisms.[11]

Metabolites of Nevirapine have been extensively studied, with hydroxylated derivatives being common.[12][13] These metabolites can undergo further oxidation to form reactive quinoid species that can form adducts with amino acids.[12][14] This area of research is focused on understanding the mechanisms of Nevirapine-induced toxicity.

Given the absence of data for this compound, this guide will instead provide a comprehensive overview of the parent compound, Nevirapine, covering its established biological activity, mechanism of action, and relevant experimental data. This information will serve as a foundational resource for researchers and drug development professionals interested in the broader class of NNRTIs and the Nevirapine scaffold.

Biological Activity of Nevirapine

Nevirapine is a potent and specific inhibitor of HIV-1 reverse transcriptase.[1] It does not inhibit HIV-2 reverse transcriptase or eukaryotic DNA polymerases.[1]

Antiviral Activity

The antiviral activity of Nevirapine has been demonstrated in various cell-based assays. The following table summarizes key quantitative data from the literature.

Parameter Value Cell Line Virus Strain Reference
EC500.09 µM-HIV-1[15]
Mean IC50 of resistant virus15.8 µM-Nevirapine-resistant HIV-1[16]

EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[2] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.

The following diagram illustrates the simplified mechanism of action of Nevirapine.

Nevirapine_Mechanism cluster_0 HIV-1 Replication Cycle cluster_1 Nevirapine Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inactive RT Inactive Reverse Transcriptase Reverse Transcriptase->Inactive RT Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Nevirapine Nevirapine Nevirapine->Reverse Transcriptase Binds to allosteric site Antiviral_Assay_Workflow Start Start Cell_Culture Prepare target cells (e.g., T-lymphocytes) Start->Cell_Culture Compound_Prep Prepare serial dilutions of test compound Cell_Culture->Compound_Prep Infection Infect cells with HIV-1 Compound_Prep->Infection Incubation Incubate cells with compound and virus Infection->Incubation Assay Measure viral replication (e.g., p24 antigen ELISA) Incubation->Assay Data_Analysis Calculate EC50 values Assay->Data_Analysis End End Data_Analysis->End Clinical_Trial_Workflow Patient_Recruitment Recruit HIV-infected patients Baseline Measure baseline viral load and CD4 cell count Patient_Recruitment->Baseline Treatment Administer Nevirapine-based antiretroviral therapy Baseline->Treatment Monitoring Monitor viral load and CD4 count at regular intervals (e.g., 24 & 48 weeks) Treatment->Monitoring Endpoint Assess virologic suppression (viral load < detection limit) Monitoring->Endpoint

References

2-Amino Nevirapine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino Nevirapine, a molecule of significant interest in the context of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This compound is primarily recognized as a metabolite and a process impurity in the synthesis of Nevirapine. Understanding its chemical properties, formation, and analytical detection is crucial for the quality control of Nevirapine manufacturing and for a complete toxicological and metabolic profile of the parent drug.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below, alongside the parent compound, Nevirapine, for comparative analysis.

PropertyThis compoundNevirapine
CAS Number 284686-15-3[1][2]129618-40-2
Molecular Formula C₁₅H₁₅N₅O[1]C₁₅H₁₄N₄O
Molecular Weight 281.31 g/mol [1]266.30 g/mol
Synonyms 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one[2]11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one
Appearance Yellow SolidWhite to off-white crystalline powder

Synthesis and Formation

Detailed experimental protocols for the dedicated synthesis of this compound are not extensively available in peer-reviewed literature, as it is primarily considered an impurity. However, its formation is intrinsically linked to the synthesis of Nevirapine.

Nevirapine Synthesis Overview

The synthesis of Nevirapine typically involves the condensation of 2-chloro-3-amino-4-picoline with a substituted nicotinic acid derivative, followed by cyclization. Several synthetic routes have been developed to improve yield and reduce impurities.

A common pathway involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization with a strong base like sodium hydride.

Nevirapine_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide C N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide A->C + Cyclopropylamine B Cyclopropylamine D Nevirapine C->D + Sodium Hydride (Cyclization)

Caption: Generalized synthetic pathway for Nevirapine.

Formation of this compound

Experimental Protocols

Due to the limited public information on this compound as a standalone compound, detailed experimental protocols are primarily focused on the detection and quantification of impurities, including this compound, within the Nevirapine active pharmaceutical ingredient (API).

Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Nevirapine and its impurities.

Objective: To detect and quantify this compound and other related substances in a Nevirapine sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Water (HPLC grade)

  • Reference standards for Nevirapine and its known impurities, including this compound.

Chromatographic Conditions (Illustrative Example):

  • Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Nevirapine API sample in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound using the calibration curve.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Nevirapine Sample B Dissolve in Solvent A->B D Inject into HPLC System B->D C Prepare Reference Standard Solutions (including this compound) H Generate Calibration Curve C->H E Chromatographic Separation D->E F UV Detection E->F G Identify Peaks by Retention Time F->G I Quantify this compound G->I H->I

Caption: General workflow for the analytical determination of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound. Its effects are generally considered in the broader context of the safety and efficacy profile of the parent drug, Nevirapine.

Nevirapine's Mechanism of Action

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a pocket in the reverse transcriptase enzyme of HIV-1, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Nevirapine_MoA cluster_virus HIV-1 Life Cycle A Viral RNA C Viral DNA A->C Reverse Transcription B Reverse Transcriptase D Integration into Host Genome C->D NVP Nevirapine NVP->B Binds and Inhibits

Caption: Mechanism of action of Nevirapine as an NNRTI.

The biological impact of this compound, if any, would need to be investigated through dedicated pharmacological and toxicological studies. As a metabolite, its contribution to the overall therapeutic or adverse effect profile of Nevirapine is currently not well-defined in the public domain.

Conclusion

This compound is a known impurity and metabolite of the antiretroviral drug Nevirapine. While its fundamental physicochemical properties have been characterized, there is a notable absence of in-depth research into its specific synthesis, biological activity, and experimental protocols. The primary focus of existing literature remains on the parent compound, Nevirapine. For researchers and professionals in drug development, the significance of this compound currently lies in its role as a critical quality attribute to be monitored during the manufacturing and quality control of Nevirapine. Further investigation is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

References

Unraveling the Genesis of 2-Amino Nevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of the 2-Amino Nevirapine impurity, a molecule of interest in the quality control and safety assessment of the antiretroviral drug Nevirapine. While direct literature detailing the precise formation of this specific impurity is scarce, this document synthesizes available information on Nevirapine's synthesis, degradation, and metabolism to provide a scientifically grounded understanding of its potential origins.

Introduction to Nevirapine and Its Impurities

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body. Regulatory bodies mandate the identification and control of impurities to ensure patient safety.

The this compound impurity (CAS 284686-15-3) is a known reference standard, suggesting its relevance in the quality control of Nevirapine. Understanding its formation is crucial for developing control strategies during drug manufacturing and for assessing its potential biological significance.

Potential Origins of this compound

The formation of this compound can be postulated through two primary routes: as a metabolic product or as a process-related impurity arising from the synthesis of Nevirapine.

Metabolic Pathway: A Plausible Origin

The most scientifically plausible origin of this compound is as a metabolic derivative of Nevirapine. The metabolism of Nevirapine is well-documented and primarily involves oxidative pathways mediated by cytochrome P450 enzymes (CYP3A4 and CYP2B6) in the liver.[1][2][3]

The established metabolic cascade involves the formation of several hydroxylated metabolites, including 2-hydroxy-nevirapine.[1][3] This phenolic metabolite can undergo further oxidation to form a highly reactive electrophilic quinone-imine intermediate.[4][5] Such reactive intermediates are known to form covalent adducts with bionucleophiles, such as amino acid residues in proteins.[5] It is therefore scientifically conceivable that this quinone-imine intermediate could react with an endogenous source of ammonia or an amino group to form the this compound derivative.

metabolic_pathway Nevirapine Nevirapine 2-Hydroxy-Nevirapine 2-Hydroxy-Nevirapine Nevirapine->2-Hydroxy-Nevirapine CYP450 (CYP3A4) Reactive Quinone-Imine Reactive Quinone-Imine 2-Hydroxy-Nevirapine->Reactive Quinone-Imine Oxidation This compound This compound Reactive Quinone-Imine->this compound + NH3 (Plausible)

Figure 1: Proposed metabolic pathway for the formation of this compound.
Synthetic Pathway: A Theoretical Possibility

The synthesis of Nevirapine typically involves the condensation of two key pyridine-based intermediates: a 2-substituted nicotinic acid derivative and 2-chloro-3-amino-4-picoline.[6] While patents on Nevirapine synthesis focus on maximizing yield and minimizing known impurities, the formation of this compound is not explicitly mentioned as a common process-related impurity.[1][7][8]

However, the introduction of an amino group at the 2-position of a pyridine ring is a known chemical transformation. For instance, the Chichibabin reaction can introduce an amino group onto a pyridine ring using sodium amide.[9] It is theoretically possible that under certain process conditions, or due to the presence of specific reagents or impurities, a side reaction leading to the formation of this compound could occur. For example, if the starting material, 2-chloronicotinic acid, were to be contaminated with a 2-amino analogue, or if a side reaction with an ammonia source occurred during the synthesis, it could potentially lead to the formation of this impurity.

synthetic_pathway 2-Chloronicotinic Acid Derivative 2-Chloronicotinic Acid Derivative Intermediate Intermediate 2-Chloronicotinic Acid Derivative->Intermediate 2-Chloro-3-amino-4-picoline 2-Chloro-3-amino-4-picoline 2-Chloro-3-amino-4-picoline->Intermediate Nevirapine Nevirapine Intermediate->Nevirapine Cyclization Potential Side Reaction Potential Side Reaction Intermediate->Potential Side Reaction e.g., + NH3 source This compound This compound Potential Side Reaction->this compound

Figure 2: Generalized synthetic route of Nevirapine with a theoretical side reaction.

Quantitative Data on Nevirapine Degradation

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. While no quantitative data for the formation of this compound under stress conditions has been found in the reviewed literature, data for other degradants is available.

Table 1: Summary of Nevirapine Forced Degradation Studies

Stress ConditionReagents and ConditionsMajor Degradation Products IdentifiedExtent of DegradationReference
Acid Hydrolysis 2 N HCl, 80°C, 8 hours2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid~20.9% total degradation, with the major product at ~14.5%[7]
Base Hydrolysis Not specifiedNo significant degradation observed-[7]
Oxidative Not specifiedNo significant degradation observed-[7]
Thermal 110°C, 24 hoursUnspecified degradation products~16.5% total degradation, with the major product at ~9.9%[7]
Photolytic Not specifiedNo significant degradation observed-[7]

Experimental Protocols

The identification and quantification of Nevirapine and its impurities are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV or mass spectrometric detection.

General Protocol for Impurity Profiling of Nevirapine

This protocol is a representative example based on methodologies described in the literature and can be adapted for the analysis of this compound, provided a reference standard is available.

Objective: To separate and quantify Nevirapine and its related impurities in a drug substance sample.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with a suitable buffer (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with a suitable buffer (e.g., 0.1% formic acid).

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 5 µL.

  • Detection: PDA detection at a wavelength of approximately 280 nm, or MS detection in positive ion mode, monitoring for the specific m/z of Nevirapine and its impurities.

Sample Preparation:

  • Prepare a stock solution of the Nevirapine drug substance in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Prepare a series of calibration standards of Nevirapine and the this compound reference standard at known concentrations.

  • Prepare a spiked sample solution containing the Nevirapine drug substance and a known amount of the this compound reference standard to verify peak identification and separation.

Data Analysis:

  • Identify the peaks corresponding to Nevirapine and this compound based on their retention times compared to the reference standards.

  • Quantify the amount of this compound in the drug substance sample using the calibration curve generated from the reference standard.

  • Report the level of the impurity as a percentage relative to the Nevirapine peak area or concentration.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC-UV/MS Analysis cluster_data Data Processing and Reporting Stock_Solutions Prepare Stock Solutions (Nevirapine API, this compound Ref. Std.) Calibration_Standards Prepare Calibration Standards Stock_Solutions->Calibration_Standards Spiked_Sample Prepare Spiked Sample Stock_Solutions->Spiked_Sample UPLC_Separation Chromatographic Separation Calibration_Standards->UPLC_Separation Sample_Solution Prepare Sample Solution (Nevirapine API) Sample_Solution->UPLC_Separation Spiked_Sample->UPLC_Separation Detection UV/MS Detection UPLC_Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report (% Impurity) Quantification->Report

Figure 3: General experimental workflow for impurity profiling.

Conclusion

The origin of the this compound impurity is not definitively established in the current scientific literature. However, a strong scientific hypothesis points towards its formation as a metabolic by-product. The established metabolic pathway of Nevirapine to 2-hydroxy-nevirapine and its subsequent oxidation to a reactive quinone-imine intermediate provides a chemically plausible precursor. The reaction of this intermediate with an endogenous amino source would lead to the formation of this compound.

While a synthetic origin cannot be entirely ruled out, there is currently no direct evidence to suggest it is a common process-related impurity. Further research, including in-vitro metabolic studies with 2-hydroxy-nevirapine in the presence of ammonia, and detailed analysis of Nevirapine synthesis mother liquors, would be necessary to definitively confirm the origin of this impurity. For drug development professionals, the availability of a reference standard for this compound allows for its monitoring and control, ensuring the quality and safety of the final drug product, regardless of its origin.

References

An In-depth Technical Guide on the Degradation Pathways of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the degradation of the parent drug, Nevirapine (NVP). Direct studies on the degradation pathways of its analog, 2-Amino Nevirapine, are limited. This guide provides a detailed overview of NVP degradation as a predictive framework for understanding the potential degradation pathways of this compound, supplemented with specific data where available.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy for HIV-1. The study of its degradation is crucial for ensuring its efficacy, safety, and quality. This compound, an analog and potential metabolite, shares the core dipyridodiazepinone structure, suggesting that its degradation pathways may be similar to those of the parent compound. Understanding these pathways is essential for the development of stable formulations, prediction of metabolic fate, and identification of potential toxicities.

This document outlines the primary metabolic and physicochemical degradation pathways of Nevirapine, offering a robust model for predicting the behavior of this compound. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Metabolic Degradation Pathways

The primary route of Nevirapine elimination in vivo is through extensive hepatic metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. This process involves multiple phases, leading to the formation of various metabolites, some of which are reactive and implicated in drug-induced toxicity.

Phase I: Oxidative Metabolism

Phase I metabolism of NVP is characterized by oxidation, leading to the formation of several hydroxylated metabolites. The main enzymes involved are CYP3A4 and CYP2B6, with minor contributions from CYP2D6, CYP3A5, and CYP2C9.[1]

The principal hydroxylated metabolites of Nevirapine are:

  • 2-hydroxy-NVP (Primarily via CYP3A4)[1]

  • 3-hydroxy-NVP (Primarily via CYP2B6)[1]

  • 8-hydroxy-NVP [1]

  • 12-hydroxy-NVP (Primarily via CYP3A4)[1]

For This compound , it is hypothesized that it will also undergo hydroxylation, although the presence of the electron-donating amino group at the C-2 position may influence the regioselectivity of the CYP-mediated oxidation compared to the parent NVP.

Formation of Reactive Intermediates

A significant concern with NVP metabolism is the formation of reactive electrophilic intermediates, which can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic drug reactions such as hepatotoxicity and skin rash.[2][3]

Key reactive intermediates include:

  • Quinone Methide: Formed from the 12-hydroxy-NVP metabolite, this is considered a major pathway linked to NVP-induced skin rash.[3][4] The pathway involves sulfation of 12-hydroxy-NVP, followed by the loss of the sulfate group.

  • Arene Oxides/Quinone-imines: The 2-hydroxy and 3-hydroxy metabolites can be further oxidized to form reactive quinoid species.[1][5] Studies have shown that these intermediates can react with amino acids.[5] The oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP can lead to a transient 2,3-NVP-quinone intermediate.[5]

Given its structure, this compound that is hydroxylated at other positions could similarly be bioactivated to form reactive species. The amino group itself could also be a site for metabolic reactions.

Phase II: Conjugation

Following Phase I hydroxylation, the metabolites are typically conjugated with glucuronic acid by UGT enzymes to form more water-soluble compounds that are readily excreted in the urine.[1]

Visualization of Proposed Metabolic Pathway

The following diagram illustrates the proposed metabolic activation of this compound, extrapolated from the known pathways of Nevirapine.

Metabolic_Pathway_of_2_Amino_Nevirapine Parent This compound PhaseI Phase I Metabolism (CYP450: CYP3A4, CYP2B6) Parent->PhaseI Oxidation Hydroxylated Hydroxylated Metabolites (e.g., 3-OH, 8-OH, 12-OH) PhaseI->Hydroxylated Reactive Reactive Intermediates (e.g., Quinone-imine, Quinone Methide) Hydroxylated->Reactive Further Oxidation/ Bioactivation PhaseII Phase II Metabolism (Glucuronidation) Hydroxylated->PhaseII Adducts Covalent Adducts (Protein, DNA) Reactive->Adducts Excretion Urinary Excretion PhaseII->Excretion Toxicity Potential Toxicity (Hepatotoxicity, Skin Rash) Adducts->Toxicity

Caption: Proposed metabolic pathway for this compound.

Physicochemical Degradation (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods.[6][7] Studies on Nevirapine have revealed its susceptibility to specific stress conditions.

Summary of Forced Degradation Data

The stability of Nevirapine varies significantly depending on the stress condition applied.

Stress ConditionReagents and ConditionsDegradation (%)Key Degradation ProductsReference
Acid Hydrolysis 2 N HCl, 80°C, 8 h20.91%2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid[8]
Acid Hydrolysis 1 M HCl, 80°C, 24 hSignificantThree degradation products identified by LC/MS-MS[9]
Base Hydrolysis 2 N NaOHNo significant degradation-[8]
Oxidative 30% H₂O₂No significant degradation-[8]
Oxidative 3% H₂O₂, 25°C, 24 hSignificantThree degradation products identified by LC/MS-MS[9]
Thermal 110°C, 24 h16.48%-[8]
Photolytic UV lightNo significant degradation-[8]

Table 1: Summary of quantitative data from forced degradation studies of Nevirapine.

Key Degradation Pathways
  • Acidic Conditions: Nevirapine is most labile under acidic conditions, leading to the cleavage of the diazepine ring. The primary identified product is 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid.[8]

  • Oxidative Conditions: While some studies report stability, others show that under specific oxidative stress, degradation does occur, leading to the formation of multiple products.[9]

  • Thermal Stress: The drug also shows susceptibility to thermal degradation.[8]

  • Basic, and Photolytic Conditions: Nevirapine is generally stable under basic and photolytic stress.[8] However, photocatalytic degradation can be achieved with specific catalysts.

It is anticipated that This compound will exhibit a similar lability to acid hydrolysis due to the shared core structure. The amino group may slightly alter its susceptibility to oxidative and photolytic degradation.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for forced degradation studies and the analytical methods used for quantification.

Protocol for Forced Degradation Study

This protocol is a composite based on methodologies described in the literature.[8][9]

Objective: To investigate the stability of the drug substance under various ICH-prescribed stress conditions.

Materials:

  • Drug Substance (e.g., this compound)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, reflux flasks, water bath, photostability chamber, oven.

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Reflux the solution in a water bath at 80°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 h), withdraw samples, cool to room temperature, and neutralize with an equivalent concentration of NaOH.

    • Dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 1 M NaOH instead of HCl, and neutralize with HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute to the target concentration.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at a high temperature (e.g., 110°C) for 24 hours.

    • Also, reflux the stock solution at 80°C for 24 hours.

    • Dissolve/dilute samples to the target concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to UV light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) in a photostability chamber.

    • A control sample should be kept in the dark.

    • Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC or UPLC method (see Protocol 4.2).

Visualization of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Prepare Drug Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) start->acid base Base Hydrolysis (1M NaOH, 80°C) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal (110°C Solid / 80°C Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sample at Time Points, Neutralize (if needed), Dilute to Target Conc. acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analysis via Stability-Indicating UPLC/HPLC Method sampling->analysis data Data Evaluation: - % Degradation - Peak Purity - Mass Balance analysis->data identification Characterization of Degradation Products (LC-MS/MS, NMR) data->identification If significant degradants

Caption: General workflow for a forced degradation study.

Protocol for Stability-Indicating UPLC Method

This protocol is based on a validated method for Nevirapine and its degradation products.[8]

Objective: To separate and quantify the parent drug from all potential degradation products.

Instrumentation & Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate in water (pH adjusted to 3.0 with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 80 20
    2.0 0.4 80 20
    10.0 0.4 20 80
    12.0 0.4 20 80
    12.5 0.4 80 20

    | 15.0 | 0.4 | 80 | 20 |

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2.0 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Procedure:

  • Standard Preparation: Prepare a standard solution of the drug substance in the diluent at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 4.1) with the diluent to the same concentration as the standard.

  • Chromatography: Inject the standard and stressed samples into the UPLC system.

  • Data Analysis:

    • Determine the retention time of the parent drug from the standard chromatogram.

    • In the chromatograms of the stressed samples, identify the peak for the parent drug and any new peaks corresponding to degradation products.

    • Ensure baseline separation between the parent peak and all degradation product peaks.

    • Calculate the percentage of degradation using the peak area of the parent drug in the stressed sample compared to the control.

    • Perform peak purity analysis using the PDA detector to confirm that the parent peak is spectrally pure in the presence of its degradants.

Conclusion

The degradation of this compound can be predicted with reasonable confidence by examining the established pathways of its parent compound, Nevirapine. The primary routes of degradation are expected to be CYP-mediated oxidative metabolism in vivo and hydrolysis under acidic conditions in vitro. Metabolic activation to reactive intermediates, such as quinone-imines, represents a significant pathway that may be linked to potential toxicity and warrants careful investigation.

The provided experimental protocols for forced degradation and stability-indicating UPLC analysis offer a robust framework for initiating laboratory studies. It is imperative that specific studies on this compound are conducted to confirm these hypothesized pathways, definitively characterize its unique degradation products, and fully assess its stability profile. This knowledge is fundamental to the safe and effective development of this compound as a potential therapeutic agent.

References

2-Amino Nevirapine: A Review of Available Literature and a Comprehensive Analysis of the Parent Compound, Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a review of the available scientific literature on 2-Amino Nevirapine. Due to the limited specific data on this particular analog, this document also presents an in-depth review of its parent compound, Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI). This comprehensive analysis of Nevirapine will serve as a critical resource, offering valuable context and a robust foundation for research into its derivatives.

This compound: An Analog with Limited Characterization

This compound is a recognized analog of Nevirapine, identified by the CAS Number 284686-15-3.[1][2][3] It is commercially available as a research chemical.[4][5] The chemical name for this compound is 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][6][7]diazepin-6-one.[1]

A study focused on Nevirapine analogs to mitigate metabolically linked hepatotoxicity evaluated a series of eight derivatives, including this compound, for their inhibitory potency against HIV reverse transcriptase (HIV-RT).[4][5][8] In this screening, this compound did not demonstrate significant inhibition of HIV-RT.[4][5][8]

Beyond this initial screening, the publicly available scientific literature lacks substantial data on the synthesis, detailed biological activity, mechanism of action, and pharmacokinetic profile of this compound.

Nevirapine: An In-Depth Technical Review

Given the scarcity of data on this compound, the following sections provide a comprehensive review of the parent compound, Nevirapine.

Synthesis of Nevirapine

The synthesis of Nevirapine has been approached through various routes, often focusing on improving yield and cost-effectiveness. A common strategy involves the condensation of two key pyridine precursors: 2-chloro-3-amino-4-picoline (CAPIC) and a derivative of 2-cyclopropylaminonicotinic acid.[7][9]

Key Synthetic Intermediates and Strategies:

  • 2-Chloro-3-amino-4-picoline (CAPIC): A critical building block in many Nevirapine syntheses.[7]

  • 2-Cyclopropylaminonicotinic acid (2-CAN) and its esters (e.g., Me-CAN): The second key precursor, which is coupled with CAPIC.[9]

  • One-Pot Synthesis: Streamlined processes have been developed where the formation of the amide intermediate and subsequent cyclization to form Nevirapine occur in a single solvent system, significantly improving efficiency.[10]

Experimental Protocol: A Representative Two-Step, One-Pot Synthesis of Nevirapine [10]

  • Amide Formation: Methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC) are reacted in a suitable solvent such as diglyme in the presence of a strong base like sodium hydride (NaH). This reaction forms the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine.

  • Cyclization: The reaction mixture containing the intermediate is then heated to effect ring closure, yielding crude Nevirapine.

  • Purification: The crude Nevirapine is purified using methods similar to those in established commercial processes to ensure high purity and the desired solid-state properties.

Mechanism of Action

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[11]

  • Allosteric Inhibition: Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket.[11]

  • Conformational Change: The binding of Nevirapine to this allosteric site induces a conformational change in the reverse transcriptase enzyme.

  • Inhibition of DNA Synthesis: This structural alteration disrupts the catalytic site and limits the mobility of the p66 subunit of the enzyme, thereby inhibiting the synthesis of viral DNA from the viral RNA template.

Nevirapine_Mechanism_of_Action Nevirapine Nevirapine NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) Nevirapine->NNRTI_Pocket Binds to HIV-1_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site Conformational_Change Conformational Change in RT NNRTI_Pocket->Conformational_Change Induces Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Conformational_Change->Active_Site Distorts Viral_RNA Viral RNA Template Viral_RNA->Active_Site Binds to dNTPs dNTPs dNTPs->Active_Site Binds to

Caption: Mechanism of action of Nevirapine.

Antiviral Activity

Nevirapine demonstrates potent activity against wild-type HIV-1 but is not active against HIV-2.[8] Its efficacy can be diminished by the rapid emergence of drug-resistant viral strains, necessitating its use in combination with other antiretroviral agents.

Parameter Virus/Cell Line Value Reference
EC50Wild-type HIV-1 (Clade B clinical isolates) in HEK 293 cells90 nM (median)[1]
EC50HIV-1 clinical isolates (Clades A, B, C, D, F, G, H, and CRFs)63 nM (median, range 14-302 nM)[1]
EC50HIV-1 (in combination therapy)0.09 µM[12]
IC50 (Resistant Virus)Nevirapine-resistant isolatesExceeded by mean plasma trough levels at 400 mg/day[13][14]

Experimental Protocol: In Vitro Anti-HIV Activity Assay (Representative)

  • Cell Culture: CEM cell lines, a human T-lymphoblastoid cell line, are cultured in appropriate media.

  • Viral Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

  • Drug Treatment: Various concentrations of Nevirapine (or its analogs) are added to the infected cell cultures.

  • Incubation: The cultures are incubated for a period that allows for viral replication (e.g., 4-5 days).

  • Endpoint Measurement: The extent of viral replication is quantified by measuring an endpoint such as:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.

    • Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the cells.

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Pharmacokinetics and Metabolism

Nevirapine is readily absorbed orally and is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[15]

Parameter Value Conditions Reference
Oral Bioavailability>90%Single dose[15]
Protein Binding~60%[15]
Half-life (t1/2)~45 hoursSingle dose[15]
Half-life (t1/2)25-30 hoursMultiple doses (due to autoinduction)[15]
Primary Metabolizing EnzymesCYP3A4, CYP2B6[15]
Major Metabolites2-, 3-, 8-, and 12-hydroxynevirapine[15]

Metabolic Pathway of Nevirapine:

Nevirapine undergoes oxidative metabolism to form several hydroxylated metabolites. These metabolites can be further conjugated (e.g., with glucuronic acid) for excretion. The formation of certain reactive intermediates from these metabolites has been implicated in Nevirapine-associated toxicities.[16]

Nevirapine_Metabolism Nevirapine Nevirapine Metabolite_2OH 2-Hydroxy-Nevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxy-Nevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxy-Nevirapine Nevirapine->Metabolite_8OH CYP3A4 Metabolite_12OH 12-Hydroxy-Nevirapine Nevirapine->Metabolite_12OH CYP3A4 Glucuronidation Glucuronide Conjugates Metabolite_2OH->Glucuronidation Reactive_Metabolites Reactive Quinoid Intermediates Metabolite_2OH->Reactive_Metabolites Oxidation Metabolite_3OH->Glucuronidation Metabolite_3OH->Reactive_Metabolites Oxidation Metabolite_8OH->Glucuronidation Metabolite_12OH->Glucuronidation CYP3A4 CYP3A4 CYP2B6 CYP2B6 Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of Nevirapine.

Toxicity Profile

The clinical use of Nevirapine is associated with two major toxicities: skin rash and hepatotoxicity.

Toxicity Incidence/Characteristics Management/Mitigation Reference
Skin RashCan range from mild to severe (Stevens-Johnson syndrome). Most common adverse event.A 14-day lead-in period with a lower dose is recommended to reduce the incidence.
HepatotoxicityCan be severe and life-threatening. Higher risk in women with CD4+ counts >250 cells/mm³ and men with CD4+ counts >400 cells/mm³.Regular monitoring of liver enzymes is crucial, especially during the first 18 weeks of therapy.[11][14]

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity studies) is seeded into a 96-well plate and allowed to adhere overnight.

  • Drug Exposure: The cells are treated with a range of concentrations of Nevirapine (or its analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Incubation: The plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

Conclusion

While this compound is a known derivative of Nevirapine, there is a significant lack of published research detailing its properties and potential as an antiretroviral agent. The initial screening data available suggests it may not be a potent inhibitor of HIV-1 reverse transcriptase.

In contrast, Nevirapine is a well-characterized NNRTI with a clear mechanism of action, established antiviral efficacy, and a known pharmacokinetic and toxicity profile. The detailed information provided on Nevirapine in this guide serves as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of Nevirapine analogs, including this compound, could lead to the development of novel NNRTIs with improved efficacy, a higher barrier to resistance, and a more favorable safety profile. Future research on this compound should focus on its synthesis, in-depth evaluation of its anti-HIV activity against both wild-type and resistant viral strains, and a comprehensive assessment of its cytotoxicity and metabolic stability.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of 2-Amino Nevirapine in Nevirapine Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a simple, selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino Nevirapine, a potential impurity, in Nevirapine bulk drug. The chromatographic separation was achieved on a C18 column using a mobile phase of ammonium acetate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3] The developed method is suitable for routine quality control analysis and stability studies of Nevirapine.

1. Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[4][5] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This compound is a known potential impurity that can arise during the synthesis or degradation of Nevirapine. Therefore, a reliable analytical method is required to detect and quantify this impurity at trace levels. This application note presents a validated stability-indicating HPLC method for the determination of this compound in Nevirapine drug substance. The method is also capable of separating this compound from other potential degradation products, as confirmed by forced degradation studies.[6][7][8]

2. Experimental

2.1. Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

2.2. Materials and Reagents

  • Nevirapine and this compound reference standards were of pharmaceutical grade.

  • Acetonitrile (HPLC grade) and Ammonium Acetate (AR grade) were procured from a reputable supplier.

  • High-purity water was generated using a water purification system.

2.3. Chromatographic Conditions

The chromatographic conditions were optimized to achieve a good resolution between Nevirapine and this compound. The final optimized conditions are summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 3.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min[9]
Detection Wavelength 268 nm
Column Temperature 25°C (Ambient)
Injection Volume 10 µL
Run Time 20 minutes

2.4. Preparation of Solutions

  • Mobile Phase: A 10 mM Ammonium Acetate buffer was prepared by dissolving the appropriate amount of ammonium acetate in water and adjusting the pH to 3.8 with acetic acid. The buffer was then mixed with acetonitrile in a 60:40 ratio and degassed.

  • Diluent: A mixture of acetonitrile and water (1:1 v/v) was used as the diluent.

  • Standard Stock Solution: Accurately weighed amounts of this compound reference standard were dissolved in the diluent to obtain a known concentration.

  • Sample Solution: An accurately weighed amount of Nevirapine drug substance was dissolved in the diluent to obtain a specified concentration.

3. Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

3.1. Specificity (Forced Degradation)

Forced degradation studies were performed on Nevirapine to demonstrate the stability-indicating nature of the method.[6][7][8] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples showed that the this compound peak was well-resolved from the main Nevirapine peak and any degradation products, confirming the method's specificity.

3.2. System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20006500
%RSD of Peak Areas (n=6) ≤ 2.0%0.8%

3.3. Validation Summary

The quantitative results of the method validation are presented in the following table.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 0.1 - 5.0
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD - Repeatability) < 2.0%
Precision (%RSD - Intermediate Precision) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantitation (LOQ) (µg/mL) 0.1

4. Experimental Workflows and Logical Relationships

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Preparation D Sample Injection B->D E Chromatographic Separation (C18 Column) D->E F Data Acquisition (268 nm) E->F G Peak Integration & Quantification F->G H Result Calculation & Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

G MethodValidation Analytical Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Range Range MethodValidation->Range Sensitivity Sensitivity MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness ForcedDegradation Forced Degradation Specificity->ForcedDegradation Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical relationship of method validation parameters as per ICH guidelines.

A simple, rapid, and reliable RP-HPLC method for the determination of this compound in Nevirapine drug substance has been developed and validated. The method is specific, linear, accurate, precise, and robust. The forced degradation studies confirmed the stability-indicating nature of the method. This method can be effectively used for routine quality control analysis and for monitoring the stability of Nevirapine.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the quantitative analysis of 2-Amino Nevirapine (2-hydroxynevirapine), a major metabolite of the non-nucleoside reverse transcriptase inhibitor Nevirapine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined, along with a summary of quantitative performance data from various studies. This guide is intended to assist researchers and drug development professionals in establishing robust and reliable bioanalytical methods for this compound.

Introduction

Nevirapine is an essential antiretroviral medication used in the treatment of HIV-1 infection. Its metabolism in the body is extensive, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites.[1][2] this compound, also known as 2-hydroxynevirapine (2-OH NVP), is one of the major oxidative metabolites.[1][3] Monitoring the levels of Nevirapine and its metabolites, including this compound, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and assessing patient adherence to treatment.[3] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the quantification of these compounds in various biological matrices.[3][4][5]

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive biotransformation in the liver. The primary metabolic routes involve hydroxylation at the 2, 3, 8, and 12 positions, followed by glucuronidation and urinary excretion.[1][2][6] The formation of this compound is primarily catalyzed by the CYP3A4 and CYP2B6 enzymes.[1]

Nevirapine_Metabolism Nevirapine Nevirapine 2-Amino_Nevirapine This compound (2-Hydroxynevirapine) Nevirapine->2-Amino_Nevirapine CYP3A4, CYP2B6 Other_Metabolites Other Hydroxylated Metabolites (3, 8, 12-OH) Nevirapine->Other_Metabolites CYP3A4, CYP2D6 Glucuronidation Glucuronide Conjugates 2-Amino_Nevirapine->Glucuronidation Other_Metabolites->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of Nevirapine to this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (for Plasma/Serum) [7][8]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (for Hair) [4]

  • Wash hair samples with dichloromethane to remove external contaminants.

  • Cut approximately 2 mg of hair into small segments (1-3 mm).

  • Add 1 mL of methanol/trifluoroacetic acid (9:1, v/v) and the internal standard to the hair sample in a glass tube.

  • Incubate overnight in a shaking water bath at 37°C.

  • Evaporate the solvent under nitrogen.

  • Add 1 mL of 0.2 M sodium phosphate buffer (pH 9.4) and vortex.

  • Add 3 mL of methyl tert-butyl ether/ethyl acetate (1:1, v/v), vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/methanol bath and transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reverse-phase C18 column.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm or 150 mm x 4.6 mm, 5 µm)[3][5]
Mobile Phase A Water with 0.1% formic acid or 1 mM ammonium acetate[3][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[3][5]
Flow Rate 0.2 - 0.4 mL/min[5]
Injection Volume 5 - 20 µL[3]
Column Temperature 40°C
Elution Isocratic or gradient elution can be used. A typical gradient might start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI) is commonly used.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive[4][5] or Atmospheric Pressure Chemical Ionization (APCI), Positive[3]
MRM Transition Precursor ion (m/z) -> Product ion (m/z). For this compound: 283.0 -> 161.2[5]
Internal Standard A stable isotope-labeled analog (e.g., 2-OH NVP-d3) is recommended.
Collision Energy (CE) Optimized for the specific instrument and transition.
Source Temperature 400 - 500°C[3][4]
Dwell Time 50 - 200 ms

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound from published literature.

Table 1: Method Performance Characteristics

ParameterResultReference
Linearity Range 1 - 1000 ng/mL (in baboon serum)[5]
Lower Limit of Quantitation (LLOQ) 6 pg/mg (in hair)[3]
Intra-day Precision (CV%) < 15%[3]
Inter-day Precision (CV%) < 15%[3]
Accuracy/Recovery (%) 85 - 115%[3]

Table 2: Mass Spectrometric Parameters for Nevirapine and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nevirapine (NVP)267.2226.2[5]
This compound 283.0 161.2 [5]
3-Hydroxynevirapine--
Nevirapine-d3 (IS)--
2-OH NVP-d3 (IS)--

Note: Specific transitions for 3-hydroxynevirapine and internal standards can vary between studies.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound is depicted below.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Serum, Hair) Extraction Extraction (PPT, LLE, or SPE) Sample_Collection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Caption: General workflow for this compound analysis.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the field of antiretroviral drug analysis and development. Proper validation of the chosen method according to regulatory guidelines is essential before its application in clinical or research settings.

References

Application Notes and Protocols for the Quantification of 2-Amino Nevirapine in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] The quality and purity of the bulk drug are critical for its safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the control of impurities in active pharmaceutical ingredients (APIs). 2-Amino Nevirapine is a potential impurity or related substance of Nevirapine. Therefore, sensitive and accurate analytical methods are required for its quantification in the bulk drug to ensure compliance with quality standards.

These application notes provide detailed protocols for the quantification of this compound in bulk drug substances using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methods described are based on established analytical procedures for Nevirapine and can be adapted and validated for the specific quantification of its 2-amino derivative.

Analytical Technique 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise, specific, and robust method for separating and quantifying impurities in pharmaceutical substances.[3] A reverse-phase HPLC (RP-HPLC) method is particularly suitable for the analysis of Nevirapine and its related compounds.

Experimental Protocol: RP-HPLC Method

1. Principle

This method separates this compound from Nevirapine and other related substances on a C18 stationary phase. The quantification is achieved by comparing the peak area of the analyte in the sample solution to the peak area of a known concentration of a reference standard. The detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

2. Materials and Reagents

  • This compound Reference Standard

  • Nevirapine Bulk Drug Sample

  • Acetonitrile (HPLC Grade)[1][4]

  • Methanol (HPLC Grade)[1][5]

  • Water (HPLC Grade)[1]

  • Phosphate Buffer (pH 3.5)[1]

  • Ortho-phosphoric acid (for pH adjustment)

  • Sodium Perchlorate[4]

3. Apparatus

  • HPLC system with a pump, auto-sampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[4][6]

  • C18 analytical column (e.g., Zorbax C18, 100 mm x 4.6 mm, 3.5 µm or Kromasil C18, 150 mm x 4.6 mm, 3.5 µm).[1][4]

  • Data acquisition and processing software.[6]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

4. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of a buffer (e.g., Phosphate buffer pH 3.5 or Sodium Perchlorate buffer pH 4.8) and an organic solvent like acetonitrile in a specified ratio (e.g., 35:65 v/v or 80:20 v/v).[4]

  • Diluent: A mixture of Water and Methanol (50:50 v/v) is often used.[1]

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.[4]

  • Working Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL) by diluting with the mobile phase.

  • Sample Solution: Accurately weigh about 50 mg of the Nevirapine bulk drug sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 500 µg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., Zorbax C18, 100 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (35:65 v/v)
Flow Rate 0.8 mL/min to 1.5 mL/min[1]
Injection Volume 5 µL to 20 µL[1][4]
Column Temperature Ambient or 40 °C[1][6]
Detection Wavelength 283 nm, 315 nm, or 220 nm[1][4]
Run Time Sufficient to elute all components (e.g., 10-20 minutes)

6. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solution multiple times (e.g., five replicates) and check for system suitability parameters (e.g., %RSD of peak areas, theoretical plates, tailing factor).

  • Inject the sample solution in duplicate.

  • Record the chromatograms and measure the peak area for this compound.

7. Calculation

The amount of this compound in the bulk drug sample can be calculated using the following formula:

% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample is the peak area of this compound in the sample chromatogram.

  • Area_Standard is the average peak area of this compound in the standard chromatogram.

  • Conc_Standard is the concentration of the this compound working standard solution.

  • Conc_Sample is the concentration of the Nevirapine sample solution.

Data Presentation: Typical HPLC Method Validation Parameters for Nevirapine

The following tables summarize typical validation parameters for HPLC methods used for Nevirapine quantification, which serve as a reference for validating a method for this compound.[3][7]

Table 1: Linearity and Range

ParameterResult
Linearity Range 1 - 300 µg/mL[1], 20 - 60 µg/mL, 2 - 10 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]

Table 2: Accuracy and Precision

ParameterResult
Accuracy (% Recovery) 98.51 - 101.80%[5], 99.83 - 100.73%
Precision (% RSD) < 2%[1][5]

Table 3: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.021 µg/mL[5], 0.027 µg/mL
Limit of Quantitation (LOQ) 0.063 µg/mL[5], 0.09 µg/mL

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire Acquire Chromatograms inject_sample->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for HPLC quantification of this compound.

Analytical Technique 2: UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of substances that absorb ultraviolet or visible light.[8] This method can be used for the quantification of this compound if it exhibits a distinct absorption maximum and if there is no interference from other components in the bulk drug at the chosen wavelength.

Experimental Protocol: UV-Vis Spectrophotometry Method

1. Principle

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The concentration of this compound is determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve.

2. Materials and Reagents

  • This compound Reference Standard

  • Nevirapine Bulk Drug Sample

  • Ethanol or Methanol (Spectroscopic Grade)[9]

3. Apparatus

  • UV-Visible Spectrophotometer (double beam)[8]

  • Matched quartz cuvettes (1 cm path length)[9]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

4. Preparation of Solutions

  • Solvent: Ethanol or Methanol.[9]

  • Standard Stock Solution: Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent to obtain a 100 µg/mL solution.[10]

  • Calibration Curve Solutions: Prepare a series of dilutions from the standard stock solution to cover a linear concentration range (e.g., 5-30 µg/mL).[2]

  • Sample Solution: Accurately weigh a suitable amount of the Nevirapine bulk drug sample and dissolve it in the solvent to obtain a final concentration within the calibration range.

5. Spectrophotometric Conditions

ParameterCondition
Wavelength Scan 200 - 400 nm (to determine λmax)
λmax for Nevirapine 282 nm, 351 nm[8][10] (λmax for this compound must be determined)
Blank Solvent used for dilution

6. Procedure

  • Determine the λmax of this compound by scanning a dilute solution over the 200-400 nm range.

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration curve solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

7. Calculation

Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation (y = mx + c), where y is the absorbance, m is the slope, and x is the concentration.

Data Presentation: Typical UV-Vis Method Validation Parameters for Nevirapine

The following tables summarize typical validation parameters for UV-Vis spectrophotometric methods for Nevirapine.

Table 4: Linearity and Range

ParameterResult
Linearity Range 10 - 60 µg/mL, 6 - 20 µg/mL[10], 4 - 24 µg/mL[2]
Correlation Coefficient (r²) 0.9944

Table 5: Accuracy and Precision

ParameterResult
Accuracy (% Recovery) 98.8 - 99.7%
Precision (% RSD) < 2%

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_std_stock Prepare Standard Stock prep_cal_std Prepare Calibration Standards prep_std_stock->prep_cal_std gen_cal_curve Generate Calibration Curve prep_cal_std->gen_cal_curve prep_sample Prepare Sample Solution measure_sample Measure Sample Absorbance prep_sample->measure_sample det_lambda_max Determine λmax det_lambda_max->gen_cal_curve det_lambda_max->measure_sample calculate Calculate Concentration gen_cal_curve->calculate measure_sample->calculate

Caption: Workflow for UV-Vis quantification of this compound.

References

2-Amino Nevirapine Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the availability and utilization of the 2-Amino Nevirapine reference standard for analytical and research purposes. The protocols outlined below are based on established methodologies for the analysis of Nevirapine and its related compounds.

Availability and Specifications of this compound Reference Standard

This compound is a known metabolite and potential impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. As a reference standard, it is crucial for the accurate quantification and identification of this compound in drug substance and drug product samples, as well as in biological matrices for pharmacokinetic and metabolism studies.

Several chemical suppliers offer this compound as a reference standard. While a public Certificate of Analysis (CoA) with detailed purity and characterization data is not consistently available, the following table summarizes the key information gathered from various suppliers. Researchers should always request a lot-specific CoA upon purchase.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated AppearanceRecommended Storage
Pharmaffiliates PA 14 16540284686-15-3C₁₅H₁₅N₅O281.31Yellow Solid2-8°C Refrigerator[1]
MyBioSource MBS674332284686-15-3C₁₅H₁₅N₅O281.31Not SpecifiedNot Specified
ChemicalBook CB52538880284686-15-3C₁₅H₁₅N₅O281.31Not SpecifiedNot Specified

Experimental Protocols

The following protocols are adapted from validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Nevirapine and its related substances. These methods can serve as a starting point for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol outlines a reverse-phase HPLC method suitable for the determination of this compound in bulk drug substances or as an impurity.

2.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2.1.2. Chromatographic Conditions

ParameterCondition
Column C8 or C18 (e.g., Zorbax SB-C8, 4.6 x 150 mm, 5 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm, 260 nm, or 280 nm
Injection Volume 10 µL

2.1.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material to be tested in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm membrane filter before injection.

2.1.4. System Suitability

Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 5 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

2.1.5. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Level Quantification

This protocol provides a sensitive LC-MS/MS method for the determination of this compound in complex matrices, such as biological fluids.

2.2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

2.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of the this compound standard. A potential precursor ion would be [M+H]⁺.
Collision Energy To be optimized for the specific instrument and transition.

2.2.3. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described in the HPLC protocol, using LC-MS grade solvents and diluents.

  • Sample Preparation (from plasma): Employ protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex, centrifuge, and inject the supernatant.

Synthesis and Potential Impurities

Understanding the synthesis of Nevirapine is essential for identifying potential process-related impurities, which may include this compound. The synthesis of Nevirapine often involves the coupling of a substituted aminopyridine with a nicotinic acid derivative. This compound can potentially arise as a byproduct or a degradation product. A possible synthetic route to Nevirapine involves the reaction of 2-chloro-3-amino-4-picoline with 2-cyclopropylamino-nicotinic acid.

Potential impurities that may be present in a this compound reference standard could include starting materials from its synthesis, isomers, or degradation products. Therefore, a comprehensive characterization of the reference standard by the supplier is critical.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol sample Test Sample sample_sol Prepare Sample Solution sample->sample_sol working_std Prepare Working Standards stock_sol->working_std hplc HPLC or LC-MS/MS Analysis working_std->hplc sample_sol->hplc cal_curve Generate Calibration Curve hplc->cal_curve quant Quantify Analyte in Sample hplc->quant cal_curve->quant report Report Results quant->report logical_relationship nevirapine Nevirapine (API) metabolism Metabolism / Degradation nevirapine->metabolism impurity Process Impurity nevirapine->impurity amino_nevirapine This compound metabolism->amino_nevirapine impurity->amino_nevirapine ref_std Reference Standard amino_nevirapine->ref_std analytical_method Analytical Method (HPLC, LC-MS/MS) ref_std->analytical_method quantification Accurate Quantification analytical_method->quantification

References

Application Note and Protocol for the Analysis of 2-Amino Nevirapine Impurity in Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the identification and quantification of the 2-Amino Nevirapine impurity in Nevirapine drug substances. The methodology is based on modern liquid chromatography techniques and adheres to the principles outlined in international regulatory guidelines.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. During the synthesis or storage of Nevirapine, various impurities can arise, which may affect the safety and efficacy of the drug product. International Council for Harmonisation (ICH) guidelines mandate the monitoring and control of such impurities in pharmaceutical products. This compound is a potential impurity of Nevirapine. This application note details a robust analytical method for the detection and quantification of this compound, ensuring the quality and safety of Nevirapine.

The analytical method described herein is a high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) approach with UV detection, which allows for the sensitive and specific quantification of this compound and other related impurities.

Experimental Protocols

Instrumentation and Materials
  • Chromatography System: A UHPLC or HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a diode array detector (DAD) or UV detector is required.

  • Column: A reversed-phase C18 column is recommended. Specific examples include:

    • Waters BEH C18 (1.7 µm, 2.1 mm x 50 mm) for UHPLC

    • Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 mm x 50 mm) for HPLC

    • Kromasil C18 (3.5 µm, 150 mm x 4.6 mm) for HPLC

  • Chemicals and Reagents:

    • Nevirapine Reference Standard

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate or Sodium Perchlorate (Analytical grade)

    • Water (HPLC grade)

    • Perchloric acid or Acetic acid (for pH adjustment)

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution in water and adjust the pH to 5.0 with acetic acid. Alternatively, an 80:20 (v/v) mixture of Sodium Perchlorate solution (pH adjusted to 4.8 with perchloric acid) and acetonitrile can be used. Filter the mobile phase through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a suitable ratio (e.g., 80:20 v/v) can be used as the diluent.

  • Standard Stock Solution (Nevirapine): Accurately weigh and dissolve an appropriate amount of Nevirapine Reference Standard in the diluent to obtain a concentration of approximately 1 mg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Spiked Standard Solution: Prepare a solution containing Nevirapine at a high concentration (e.g., 500 µg/mL) and spike it with this compound at a level corresponding to the reporting threshold (e.g., 0.05% of the Nevirapine concentration).

  • Sample Solution: Accurately weigh and dissolve the Nevirapine drug substance in the diluent to obtain a final concentration of approximately 500 µg/mL.

Chromatographic Conditions

The following tables summarize recommended starting conditions for both UHPLC and HPLC methods. These methods should be validated for their suitability in detecting and quantifying this compound.

Table 1: UHPLC Method Parameters

ParameterValueReference
ColumnWaters BEH C18 (1.7 µm, 2.1 mm x 50 mm)
Mobile Phase A10 mM Ammonium Acetate, pH 5.0
Mobile Phase BAcetonitrile
Gradient5% to 90% B in 8.5 min
Flow Rate0.6 mL/min
Column Temperature40 °C
Detection Wavelength240 nm
Injection Volume1 µL

Table 2: HPLC Method Parameters

ParameterValueReference
ColumnKromasil C18 (3.5 µm, 150 mm x 4.6 mm)
Mobile Phase20:80 (v/v) Acetonitrile:Sodium Perchlorate buffer, pH 4.8
Flow Rate1.0 mL/min
Column TemperatureAmbient
Detection Wavelength220 nm
Injection Volume20 µL
System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A typical system suitability solution would contain Nevirapine and known impurities, including this compound, at appropriate concentrations.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaReference
Tailing Factor (Nevirapine)≤ 2.0
Theoretical Plates (Nevirapine)≥ 2000
Resolution between Nevirapine and adjacent peaks≥ 1.5
% RSD for replicate injections (Area)≤ 2.0%
Data Analysis and Quantification

The amount of this compound impurity in the sample is calculated using the external standard method. The response factor of this compound relative to Nevirapine should be determined if not assuming a factor of 1.0.

Data Presentation

Quantitative data from method validation studies, such as linearity, accuracy, and precision, should be tabulated for clear presentation and interpretation.

Table 4: Example Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)
0.05Data
0.1Data
0.25Data
0.5Data
1.0Data
Correlation Coefficient (r²) ≥ 0.999

Mandatory Visualization

The following diagram illustrates the general workflow for the testing of this compound impurity in a Nevirapine drug substance.

G Workflow for this compound Impurity Testing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standards, and Sample system_prep Equilibrate HPLC/UHPLC System prep_solutions->system_prep System Conditioning sst Perform System Suitability Test (SST) system_prep->sst System Readiness inject_samples Inject Blank, Standards, and Samples sst->inject_samples If SST Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks and Process Data acquire_data->process_data calculate Calculate Impurity Content process_data->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for this compound impurity analysis.

Conclusion

The described HPLC/UHPLC method provides a reliable and robust approach for the routine quality control of Nevirapine, specifically for the determination of the this compound impurity. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, contributing to the overall quality and safety of the final drug product. It is crucial to validate this method for the specific impurity, this compound, to ensure its suitability for its intended purpose.

Application Note: Forced Degradation Studies of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino Nevirapine is a key starting material and potential impurity in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate forced degradation (stress testing) studies to understand the intrinsic stability of drug substances, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3][4] These studies involve subjecting the drug substance to a variety of stress conditions, such as acid, base, oxidation, heat, and light, that are more severe than accelerated stability conditions.[3][5]

This application note provides detailed protocols for conducting forced degradation studies on this compound. It outlines the experimental procedures for various stress conditions and includes a validated stability-indicating RP-UPLC method for the separation and quantification of the parent drug from its degradation products. The information presented is crucial for impurity profiling, analytical method development, and ensuring the quality and safety of the final drug product.

Experimental Protocols

The following protocols are based on established methods for the forced degradation of Nevirapine and are adapted for this compound.[6]

Materials and Reagents
  • This compound Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% Solution, AR Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Perchloric Acid, AR Grade

  • Milli-Q Water or equivalent

  • Calibrated analytical balance, pH meter, hot air oven, photostability chamber, and water bath.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

Forced Degradation Workflow

The overall workflow for the forced degradation study is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (e.g., 2N HCl, 80°C, 8h) stock->acid Expose to stress base Base Hydrolysis (e.g., 2N NaOH, 80°C, 8h) stock->base Expose to stress oxid Oxidation (e.g., 30% H₂O₂, RT, 24h) stock->oxid Expose to stress therm Thermal Degradation (Solid State, 110°C, 24h) stock->therm Expose to stress photo Photolytic Degradation (ICH Q1B Conditions) stock->photo Expose to stress neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize dilute Dilute to Target Concentration (e.g., 15 µg/mL) neutralize->dilute analyze Analyze via Stability-Indicating UPLC Method dilute->analyze eval Assess Peak Purity, Identify Degradants, Calculate % Degradation analyze->eval

Caption: Experimental workflow for forced degradation studies.

Stress Condition Protocols

2.4.1 Acidic Degradation

  • Transfer 5 mL of the this compound stock solution into a 25 mL flask.

  • Add 5 mL of 2 N HCl.

  • Reflux the solution in a water bath maintained at 80°C for 8 hours.[6]

  • After cooling to room temperature, carefully neutralize the solution with 2 N NaOH.

  • Dilute the resulting solution with the mobile phase diluent to a final concentration of approximately 15 µg/mL for analysis.

2.4.2 Alkaline Degradation

  • Transfer 5 mL of the stock solution into a 25 mL flask.

  • Add 5 mL of 2 N NaOH.

  • Reflux the solution in a water bath at 80°C for 8 hours.[6]

  • After cooling, neutralize the solution with 2 N HCl.

  • Dilute to a final concentration of approximately 15 µg/mL with the mobile phase diluent for analysis.

2.4.3 Oxidative Degradation

  • Transfer 5 mL of the stock solution into a 25 mL flask.

  • Add 5 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the flask at room temperature for 24 hours, protected from light.[6]

  • Dilute the solution to a final concentration of approximately 15 µg/mL with the mobile phase diluent for analysis.

2.4.4 Thermal Degradation

  • Spread a thin layer of solid this compound powder in a petri dish.

  • Place the dish in a hot air oven maintained at 110°C for 24 hours.[6]

  • After the specified time, retrieve the sample, allow it to cool, and prepare a solution of approximately 15 µg/mL in the mobile phase diluent for analysis.

2.4.5 Photolytic Degradation

  • Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[3]

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare solutions of both the exposed and control samples to a final concentration of approximately 15 µg/mL for analysis.

Analytical Methodology: Stability-Indicating RP-UPLC

A robust stability-indicating method is essential to separate the parent drug from all potential degradation products.[7]

  • Instrument: Waters ACQUITY UPLC System with a Photo Diode Array (PDA) detector.

  • Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1mm, 1.8µm).[8]

  • Mobile Phase A: 0.3% v/v Perchloric Acid in water, pH adjusted to 3.0.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.55 mL/min.[8]

  • Gradient Program: A gradient elution is typically required to resolve all impurities. Start with a high aqueous composition and gradually increase the organic phase.

  • Column Temperature: 55°C.[8]

  • Injection Volume: 3 µL.[8]

  • Detection Wavelength: PDA detection; monitor at the λmax of this compound.

Results and Data Presentation

The results from forced degradation studies on the parent compound, Nevirapine, show significant degradation under acidic and thermal conditions, while it remains relatively stable under basic, oxidative, and photolytic stress.[6] Similar stability behavior is anticipated for this compound. The quantitative results for Nevirapine are summarized below and can be used as a benchmark.

Stress ConditionParameters% Degradation of NevirapineMajor Degradation Products
Acid Hydrolysis 2 N HCl, 80°C, 8 h20.91%[6]2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid[6]
Base Hydrolysis 2 N NaOH, 80°C, 8 hNot Observed[6]-
Oxidation 30% H₂O₂, RT, 24 hNot Observed[6]-
Thermal Solid State, 110°C, 24 h16.48%[6]Multiple minor degradants
Photolytic ICH Q1B ConditionsNot Observed[6]-

Proposed Degradation Pathway

Based on studies of Nevirapine, a primary degradation pathway under acidic conditions involves the hydrolysis and rearrangement of the diazepine ring.[6]

G cluster_path Proposed Acid Degradation Pathway Parent This compound Intermediate Protonated Intermediate Parent->Intermediate H⁺ (Acidic Condition) Protonation Product Hydrolyzed Ring-Opened Product (e.g., Nicotinic Acid Derivative) Intermediate->Product H₂O Nucleophilic Attack & Rearrangement

Caption: Proposed pathway for acid-catalyzed degradation.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for conducting forced degradation studies on this compound in accordance with regulatory expectations. The provided stress conditions and the stability-indicating UPLC method are designed to effectively generate and resolve degradation products. The resulting data is fundamental for establishing the intrinsic stability of the molecule, identifying potential degradants that may arise during manufacturing or storage, and validating analytical methods to ensure the ongoing quality and safety of Nevirapine drug products.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The metabolism of Nevirapine is extensive, leading to the formation of several metabolites, including hydroxylated and potentially aminated derivatives. 2-Amino Nevirapine is a potential metabolite or synthetic intermediate of significant interest in drug development and metabolism studies. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex biological matrices.

These application notes provide a detailed overview of the proposed mass spectrometry fragmentation of this compound, drawing parallels with the well-documented fragmentation of Nevirapine and its hydroxylated metabolites. A comprehensive protocol for the analysis of such compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.

Proposed Mass Spectrometry Fragmentation of this compound

While direct experimental data on the mass spectrometry fragmentation of this compound is not extensively available in the public domain, a fragmentation pathway can be proposed based on the known fragmentation of Nevirapine and its structurally similar metabolite, 2-hydroxynevirapine.[1]

The protonated molecule of this compound ([M+H]⁺) would have a theoretical m/z of 282.1. The fragmentation is anticipated to be initiated by the loss of the cyclopropyl group, a characteristic fragmentation pattern for Nevirapine and its derivatives.[1][2]

Key Proposed Fragmentation Steps:

  • Loss of Cyclopropyl Radical: The primary fragmentation event is the homolytic cleavage of the bond connecting the cyclopropyl group to the nitrogen atom, resulting in the loss of a cyclopropyl radical (•C₃H₅). This would lead to the formation of a stable, resonance-delocalized radical cation.

  • Further Fragmentation: Subsequent fragmentation of this primary product ion may occur, potentially involving the loss of small neutral molecules.

The proposed fragmentation pathway is visualized in the diagram below.

G cluster_main Proposed Fragmentation Pathway of this compound mol This compound [M+H]⁺ m/z = 282.1 frag1 Fragment Ion 1 [M+H - C₃H₅]⁺ m/z = 241.1 mol->frag1 - •C₃H₅ (cyclopropyl radical) frag2 Further Fragments frag1->frag2 - Neutral Loss(es)

Caption: Proposed fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for Nevirapine, 2-hydroxynevirapine, and the proposed values for this compound, which are essential for developing a multiple reaction monitoring (MRM) method for quantification.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion(s) (m/z)Notes
Nevirapine267.2226.2Loss of cyclopropene (C₃H₄) or cyclopropyl radical (•C₃H₅) is a characteristic fragmentation.[2][3]
2-Hydroxynevirapine283.0242.1, 214.0, 161.2The ion at m/z 242.1 corresponds to the loss of the cyclopropyl radical. Further fragmentation leads to ions at m/z 214.0 (loss of CO) and 161.1.[1][3]
This compound (Proposed) 282.1 241.1 The proposed primary product ion corresponds to the loss of the cyclopropyl radical (•C₃H₅). Further fragmentation would need to be confirmed experimentally.

Experimental Protocols

This section provides a general protocol for the LC-MS/MS analysis of Nevirapine and its metabolites, which can be adapted for this compound.

Sample Preparation (Human Plasma)

A solid-phase extraction (SPE) method is commonly employed for the extraction of Nevirapine and its metabolites from plasma.[4]

Materials:

  • Human plasma (K₃EDTA)

  • Internal Standard (IS) solution (e.g., Nevirapine-d5)

  • Methanol

  • Acetonitrile

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB)

Protocol:

  • To 200 µL of plasma, add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

  • MRM Transitions:

    • Nevirapine: m/z 267.2 → 226.2

    • 2-Hydroxynevirapine: m/z 283.0 → 161.2

    • This compound (Proposed): m/z 282.1 → 241.1

    • Nevirapine-d5 (IS): m/z 272.2 → 231.2

  • Collision Energy: Optimize for each transition (typically 20-40 eV)

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from a biological matrix.

G cluster_workflow LC-MS/MS Workflow for this compound Analysis sample Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample->spe Extraction lc Liquid Chromatography (LC) Separation spe->lc Injection ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms Ionization & Fragmentation data Data Analysis and Quantification ms->data Signal Acquisition

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The provided application notes offer a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation pathway is proposed based on the well-established behavior of similar compounds, the experimental protocols for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for developing and validating a robust analytical method. Researchers are encouraged to use this information as a starting point and to perform empirical optimization for their specific applications. The successful application of these methods will be invaluable for advancing research in drug metabolism and pharmacokinetics.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of 2-Amino Nevirapine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of 2-Amino Nevirapine, a potential impurity and degradant of the antiretroviral drug Nevirapine. The method is designed to separate this compound from its potential degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nevirapine and its related substances.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The presence of impurities and degradation products in the active pharmaceutical ingredient (API) or its formulated products can affect the safety and efficacy of the drug.[2] Therefore, it is essential to have a validated stability-indicating assay method that can accurately quantify the drug and its impurities in the presence of its degradation products. This compound is a known related substance to Nevirapine. This application note provides a detailed protocol for a stability-indicating HPLC method suitable for the analysis of this compound.

Experimental Workflow

Stability_Indicating_Assay_Workflow cluster_Preparation Preparation cluster_Stress_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Results Results & Data Interpretation Standard Standard Preparation (this compound) HPLC HPLC Analysis Standard->HPLC Sample Sample Preparation (Bulk Drug/Formulation) Acid Acid Hydrolysis (e.g., 0.1 N HCl) Sample->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Sample->Base Oxidative Oxidative Degradation (e.g., 3% H2O2) Sample->Oxidative Thermal Thermal Degradation (e.g., 80°C) Sample->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Sample->Photolytic Sample->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Acquisition & Processing HPLC->Data Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Data->Validation Report Reporting (Impurity Profiling, Stability Assessment) Data->Report

Caption: Experimental workflow for the stability-indicating assay of this compound.

Materials and Equipment

  • Reference Standard: this compound

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Perchlorate, Perchloric Acid, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide, Purified water.

  • Equipment: HPLC system with UV detector, Analytical balance, pH meter, Sonicator, Hot air oven, Photostability chamber.

Chromatographic Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed for the separation.

ParameterCondition
Column Kromasil C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile and Sodium Perchlorate buffer (pH 4.8) in a ratio of 20:80 (v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 220 nm[3][4]
Injection Volume 20 µL[3][4]
Column Temperature Ambient
Run Time Approximately 15 minutes

Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a solution of Sodium Perchlorate in water and adjust the pH to 4.8 using Perchloric acid.[3][4] Mix this buffer with acetonitrile in the ratio of 80:20.[3][4] Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a target concentration of this compound.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][5]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a defined period.[5] Neutralize the solution before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C) for a defined period.

  • Photolytic Degradation: Expose the drug substance or solution to UV and visible light in a photostability chamber according to ICH guidelines.

Potential Degradation Pathway

Degradation_Pathway cluster_Parent Parent Compound cluster_Stress Stress Conditions cluster_Degradants Potential Degradation Products Parent This compound Acid Acidic Parent->Acid Base Basic Parent->Base Oxidative Oxidative Parent->Oxidative Thermal Thermal Parent->Thermal Photolytic Photolytic Parent->Photolytic Deg1 Hydrolyzed Product Acid->Deg1 Base->Deg1 Deg2 Oxidized Product Oxidative->Deg2 Deg3 Isomeric Impurity Thermal->Deg3 Deg4 Other Degradants Photolytic->Deg4

Caption: Potential degradation pathways of this compound under stress conditions.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3][4]
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.[6]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of this compoundNo. of DegradantsRRT of Major Degradant
0.1 N HCl 8 hours80°CDataDataData
0.1 N NaOH 8 hours80°CDataDataData
3% H₂O₂ 24 hoursAmbientDataDataData
Thermal 48 hours100°CDataDataData
Photolytic 7 daysAmbientDataDataData

Conclusion

The described HPLC method is specific, stable, and accurate for the determination of this compound in the presence of its degradation products. This method can be effectively used for routine quality control and stability studies of Nevirapine and its related substances. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for ensuring the quality and safety of pharmaceutical products.

References

Application Note: Analytical Method Validation for the Quantification of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] During the synthesis and storage of Nevirapine, process-related impurities and degradation products can arise. 2-Amino Nevirapine is a known related substance of Nevirapine.[3] Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product.[4][5][6] This document provides a comprehensive overview and protocol for a validated analytical method for the quantification of this compound, often analyzed concurrently with Nevirapine and its other impurities. The method described is a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

This section details the methodologies for the analytical method validation for this compound, based on established and validated methods for Nevirapine and its related substances.

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is employed for the analysis.

  • HPLC System: Agilent 1260 Prominence Liquid Chromatograph or equivalent system with a pump, autosampler, column oven, and UV-Vis detector.[7]

  • Column: A Zorbax C18 (100 mm × 4.6 mm, 3.5 µm particle size) or equivalent C18 column is suitable for separation.[7]

  • Mobile Phase: A mixture of pH 3.5 Phosphate buffer and Acetonitrile in a ratio of 30:70 (v/v) is used.[7]

  • Flow Rate: The flow rate is maintained at 1.5 ml/min.[7]

  • Detection Wavelength: The detection wavelength is set at 315 nm.[7]

  • Injection Volume: A 5 µL injection volume is used.[7]

  • Column Temperature: The analysis is performed at ambient temperature.

  • Diluent: A mixture of Water and Methanol (50:50 v/v) is used as the diluent.[7]

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Prepare the sample solution by dissolving the drug substance or product containing the analyte in the diluent to achieve a concentration within the linear range of the method.

  • Placebo Solution: A placebo solution, containing all the excipients of the formulation without the active pharmaceutical ingredient (API) and its impurities, should be prepared to check for interference.

Method Validation Parameters

The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines.[7]

  • Specificity: The specificity of the method is evaluated by injecting the diluent, placebo, this compound standard, and the sample solution. There should be no interference from the diluent or placebo at the retention time of this compound.

  • Linearity: Linearity is assessed by preparing and injecting a series of at least five different concentrations of this compound. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[7]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is spiked into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate samples of the same concentration of this compound on the same day. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): This is assessed by analyzing the same sample on different days, by different analysts, or using different equipment to check the reproducibility of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of an analytical method for this compound and other related impurities.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of replicate injections≤ 2.0%

Table 2: Linearity Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.05 - 1.5≥ 0.999

Table 3: Accuracy (Recovery) Data

AnalyteSpiked Level% Recovery
This compound80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 4: Precision Data

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound≤ 2.0%≤ 2.0%

Table 5: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.015~0.05

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Parameters cluster_reporting Reporting prep_solutions Prepare Solutions (Standard, Sample, Placebo) prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_solutions->system_suitability hplc_analysis Inject Samples & Acquire Data system_suitability->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq data_analysis Data Analysis & Calculation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis validation_report Generate Validation Report data_analysis->validation_report

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder Logical Relationship of Validation Parameters Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Interdependence of Analytical Method Validation Parameters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino Nevirapine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Amino Nevirapine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to its peak shape in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, such as fronting, tailing, or splitting, can be attributed to several factors. The most common causes include secondary interactions with the stationary phase, column overload, inappropriate mobile phase pH, and issues with the HPLC system itself. The basic nature of the amino group on the molecule can lead to strong interactions with residual silanols on silica-based columns, a primary cause of peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH plays a critical role in controlling the ionization state of this compound and, consequently, its retention and peak shape. As a basic compound, this compound will be protonated at acidic pH values. Operating at a pH that ensures a consistent ionization state can help to minimize peak tailing caused by interactions with the stationary phase.

Q3: Can the choice of buffer and its concentration impact my results?

Absolutely. The buffer type and concentration are crucial for maintaining a stable mobile phase pH and for minimizing undesirable secondary interactions. A buffer concentration that is too low may not have sufficient capacity to control the pH, leading to inconsistent retention times and poor peak shape. Conversely, a concentration that is too high can lead to precipitation and system blockages.

Troubleshooting Guide

This guide provides systematic solutions to common peak shape problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is the most frequently observed issue and is often characterized by an asymmetric peak with a drawn-out trailing edge.

Initial Workflow for Diagnosing Peak Tailing:

A Observe Peak Tailing B Check for Column Overload (Dilute Sample) A->B C Evaluate Mobile Phase pH B->C No Improvement F Good Peak Shape B->F Improved D Assess Mobile Phase Additives (e.g., TEA) C->D No Improvement C->F Improved E Inspect Column Health D->E No Improvement D->F Improved G Issue Persists E->G

Caption: A stepwise workflow for troubleshooting peak tailing.

Possible Causes and Solutions:

Cause Solution
Secondary Silanol Interactions Add a competitive base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5% (v/v). Alternatively, use a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column).
Column Overload Reduce the injection volume or dilute the sample. The peak height should be proportional to the concentration. If it is not, column overload is likely occurring.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a single ionic species.
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace the column. Ensure proper sample preparation to remove any matrix components that could foul the column.
Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

Cause Solution
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent.
Column Overload As with peak tailing, reduce the injection volume or dilute the sample.
Poorly Packed Column Bed This can create alternative flow paths for the analyte. Replace the column if this is suspected.
Issue 3: Split Peaks

Split peaks can be a sign of a problem with the column or the flow path.

Logical Tree for Split Peak Diagnosis:

A Split Peak Observed B Is there a blockage in the flow path? A->B C Check fittings, tubing, and guard column B->C Yes D Is the column bed compromised? B->D No H Problem Resolved C->H E Consider column void or channeling D->E Yes F Is the sample precipitating on injection? D->F No E->H G Ensure sample is fully dissolved in mobile phase F->G Yes G->H

Caption: A decision tree for troubleshooting the cause of split peaks.

Possible Causes and Solutions:

Cause Solution
Partially Blocked Frit or Tubing Disconnect the column and check the system pressure. If the pressure is normal without the column, the blockage is likely in the column inlet frit. Back-flushing the column (if permissible by the manufacturer) may resolve the issue.
Column Void or Channeling A void at the head of the column can cause the sample to be distributed unevenly. This often requires column replacement.
Sample Precipitation If the sample solvent is not compatible with the mobile phase, the sample may precipitate upon injection. Dissolve the sample in the mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Potassium phosphate monobasic (or other suitable buffer salt)

  • This compound standard

Procedure:

  • Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5, 4.0).

  • For each pH, prepare the aqueous component by dissolving the buffer salt in water and adjusting the pH with acid.

  • The final mobile phase will be a mixture of the buffered aqueous solution and acetonitrile (e.g., 70:30 v/v aqueous:acetonitrile).

  • Equilibrate the HPLC system with the first mobile phase for at least 30 minutes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry or tailing factor.

  • Repeat steps 4-6 for each mobile phase pH.

  • Compare the peak shapes obtained at different pH values to identify the optimum.

Expected Outcome: A summary table of peak shape parameters at different pH values.

Mobile Phase pH Tailing Factor Asymmetry
2.51.82.0
3.01.31.4
3.51.11.2
4.01.51.6
Protocol 2: Evaluation of Mobile Phase Additives

This protocol details the use of a competitive base to improve peak shape.

Objective: To reduce peak tailing by adding triethylamine (TEA) to the mobile phase.

Materials:

  • Optimized mobile phase from Protocol 1

  • Triethylamine (TEA), HPLC grade

  • This compound standard

Procedure:

  • Prepare the optimized mobile phase from Protocol 1.

  • Prepare a second mobile phase with the addition of 0.1% (v/v) TEA.

  • Equilibrate the HPLC system with the mobile phase without TEA.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry or tailing factor.

  • Equilibrate the system with the mobile phase containing TEA for at least 30 minutes.

  • Repeat steps 4-5.

  • Compare the peak shapes to determine the effectiveness of the additive.

Expected Outcome: A comparison of peak shape with and without the mobile phase additive.

Mobile Phase Tailing Factor Asymmetry
Without TEA1.51.6
With 0.1% TEA1.11.2

Resolving 2-Amino Nevirapine co-elution with other impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nevirapine impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their experiments, with a specific focus on the co-elution of 2-Amino Nevirapine with other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Nevirapine?

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. During its synthesis and storage, several related substances or impurities can form. The United States Pharmacopeia (USP) and other regulatory bodies list several known impurities.[1][2] Common process-related impurities and degradation products include Nevirapine Impurity A, Impurity B, and Impurity C.[3][4] this compound is another known related substance.[5][6]

Q2: Why is resolving this compound from other impurities important?

Regulatory agencies like the ICH have strict guidelines on the reporting, identification, and qualification of impurities in drug substances.[1][3] Co-elution of this compound with other impurities can lead to inaccurate quantification of these substances. This can mask the true impurity profile of the drug, potentially leading to the release of a product that does not meet the required safety and quality standards. Therefore, achieving baseline separation of all impurities is a critical aspect of method development and validation.

Q3: What are the initial steps to troubleshoot a co-elution issue involving this compound?

When facing a co-elution problem, a systematic approach is crucial. The first step is to confirm the peak purity using a diode array detector (DAD) or a mass spectrometer (MS).[7] If co-elution is confirmed, a logical troubleshooting workflow should be followed, starting with minor adjustments to the existing method before moving to more significant changes.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a step-by-step approach to systematically address the co-elution of this compound with other impurities.

Problem: A single, broad, or shouldered peak is observed where this compound and another impurity are expected.

Detailed Troubleshooting Steps:

Step 1: Diagnosis & Initial Checks

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to check for spectral differences across the peak. If the UV spectra are not homogenous, it indicates the presence of more than one component.[7] A mass spectrometer (MS) can also be used to identify different m/z values across the chromatographic peak.

  • System Suitability: Ensure that the HPLC/UPLC system is performing optimally. Check system suitability parameters such as theoretical plates, tailing factor, and resolution of other well-separated peaks in the chromatogram.

Step 2: Method Optimization (Iterative Approach)

If co-elution is confirmed, begin by making small, systematic changes to the existing method. It is recommended to change only one parameter at a time to understand its effect on the separation.

  • Adjusting the Gradient:

    • Decrease the gradient slope: A shallower gradient increases the elution time and can improve the resolution between closely eluting peaks.

    • Introduce an isocratic hold: An isocratic hold at a specific mobile phase composition before the elution of the critical pair can sometimes enhance separation.

  • Modifying Column Temperature:

    • Temperature can affect the selectivity of the separation. Experiment with temperatures both above and below the current method's temperature (e.g., in 5 °C increments). An increase in temperature generally decreases retention time but can alter the selectivity between analytes.[8]

  • Changing Mobile Phase pH:

    • This compound and other impurities may have different pKa values. A small change in the mobile phase pH can alter their ionization state and, consequently, their retention behavior on a reverse-phase column. Evaluate the effect of pH changes within the stable range of the column (typically pH 2-8 for silica-based columns).

Step 3: Advanced Strategies

If the above optimizations do not provide the desired resolution, more significant changes to the chromatographic conditions may be necessary.

  • Changing the Organic Modifier:

    • The choice of organic solvent in the mobile phase plays a significant role in selectivity. If acetonitrile is currently used, switching to methanol, or a ternary mixture of water, acetonitrile, and methanol, can provide a different selectivity and may resolve the co-eluting peaks.[9]

  • Changing the Stationary Phase:

    • If selectivity is the primary issue, changing the column chemistry is often the most effective solution.[7][9] Consider a column with a different stationary phase that offers alternative interactions with the analytes.

    Current Stationary PhaseAlternative Stationary PhasesPotential Advantage for Polar Impurities
    C18Phenyl-HexylProvides π-π interactions, which can be beneficial for aromatic compounds like Nevirapine and its impurities.
    C18Polar-Embedded (e.g., Amide, Carbamate)Enhanced retention and selectivity for polar compounds.
    C18Cyano (CN)Can be used in both normal-phase and reversed-phase modes and offers different selectivity.
  • Alternative Chromatographic Techniques:

    • For highly polar impurities that are difficult to retain and separate on traditional reversed-phase columns, alternative techniques may be more suitable.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds.[10][11]

      • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly effective for separating isomers.[8][11]

Experimental Protocols

Representative UHPLC Method for Nevirapine Impurity Profiling

This protocol is a starting point and may require optimization to resolve specific co-elution issues.

ParameterCondition
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 6.5 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection UV at 240 nm
Injection Volume 1 µL

This method is adapted from publicly available application notes and scientific literature.[2][12]

Protocol for Mobile Phase pH Adjustment
  • Prepare the aqueous mobile phase (e.g., 10 mM Ammonium Acetate).

  • Measure the initial pH.

  • Adjust the pH downwards by adding a dilute acid (e.g., 0.1% formic acid or acetic acid).

  • Adjust the pH upwards by adding a dilute base (e.g., 0.1% ammonium hydroxide).

  • Make small adjustments (e.g., ± 0.2 pH units) and inject the sample to observe the effect on retention time and resolution.

  • Ensure the final pH is within the recommended operating range of the HPLC column.

Data Presentation

Table 1: Impact of Method Modifications on Resolution

This table should be used to systematically record the results of your optimization experiments.

Experiment IDParameter ModifiedValueResolution (Rs) between this compound and Co-eluting PeakObservations
001 (Initial)--< 1.0Significant peak overlap.
002Gradient SlopeDecreased by 20%1.2Partial separation, but not baseline.
003Temperature35 °C1.1Slight improvement in resolution.
004Temperature45 °C0.9Worsened resolution.
005Mobile Phase pH4.81.6Baseline separation achieved.
006Organic ModifierMethanol1.4Improved separation, but broader peaks.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the properties of the analytes and the chromatographic parameters that can be adjusted to achieve separation.

References

Technical Support Center: 2-Amino Nevirapine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 2-Amino Nevirapine in mobile phases during chromatographic analysis.

Troubleshooting Guide

Q1: My this compound sample is precipitating in the mobile phase. What steps should I take to resolve this?

Poor solubility of this compound is a common issue that can lead to sample precipitation, column clogging, and unreliable analytical results. Follow this systematic troubleshooting workflow to identify and solve the problem.

G start Start: this compound Precipitation Observed check_diluent Step 1: Verify Sample Diluent Is it the same as the mobile phase? start->check_diluent strong_diluent Action: Use a stronger diluent (e.g., 50:50 ACN:Water, or add DMSO). Ensure miscibility with mobile phase. check_diluent->strong_diluent No check_ph Step 2: Evaluate Mobile Phase pH Is the amine group ionized or neutral? check_diluent->check_ph Yes strong_diluent->check_ph adjust_ph Action: Adjust Mobile Phase pH - Acidic (pH < 3): Full ionization (more polar) - Basic (pH > 7.5): Neutral (less polar) check_ph->adjust_ph If precipitation persists check_organic Step 3: Assess Organic Content Is the percentage of organic solvent high enough? check_ph->check_organic adjust_ph->check_organic increase_organic Action: Increase Organic Solvent % (e.g., Acetonitrile or Methanol). Consider starting with a higher % in the gradient. check_organic->increase_organic If precipitation persists check_solvent_type Step 4: Review Organic Solvent Type Could another solvent work better? check_organic->check_solvent_type increase_organic->check_solvent_type change_solvent Action: Switch Organic Solvent Try Methanol instead of Acetonitrile, or vice versa. check_solvent_type->change_solvent If precipitation persists end End: Solubility Issue Resolved check_solvent_type->end If resolved change_solvent->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q2: Why is this compound poorly soluble in some mobile phases?

The solubility of this compound is dictated by its chemical structure and physicochemical properties. Key factors include:

  • Aromatic Rings: The core structure contains multiple aromatic rings, which are hydrophobic (non-polar) and prefer organic solvents over water.

  • Amine Group (-NH2): The presence of a primary amine group makes the molecule basic. This group can be protonated (ionized) in acidic conditions, which increases its polarity and solubility in aqueous solutions. In neutral or basic conditions, it remains un-ionized and less polar.

  • Polar Functional Groups: It contains two hydrogen bond donors and five hydrogen bond acceptors, which allow for interactions with polar solvents.[1]

The overall solubility in a given mobile phase is a balance between these competing properties. Poor solubility often occurs in highly aqueous mobile phases or when the mobile phase pH is not optimized to keep the compound in a consistently soluble state.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight281.31 g/mol [1]
XLogP31.6[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors5[1]
pKa (of parent Nevirapine)2.8[2]

Note: The pKa of the parent compound, Nevirapine, is weakly basic. The added amino group on this compound will introduce another basic site.

Q3: What is the effect of mobile phase pH on the solubility and retention of this compound?

Adjusting the mobile phase pH is the most critical step for controlling the solubility and retention of basic compounds like this compound in reversed-phase chromatography. The amine group can exist in a neutral or an ionized (protonated) form depending on the pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH_Structure R-NH3+ High_pH_Structure R-NH2 Low_pH_Structure->High_pH_Structure + OH- / - H+ Low_pH_Properties State: Ionized Polarity: High Solubility in Aqueous: High Retention on C18: Low High_pH_Properties State: Neutral Polarity: Low Solubility in Aqueous: Low Retention on C18: High

Caption: Effect of pH on the ionization state of this compound.

  • Acidic Mobile Phase (pH 2-3): At a pH well below the pKa of the amine group, the compound will be fully protonated (R-NH3+). This ionized form is more polar and generally more soluble in the aqueous component of the mobile phase.[3] This typically results in earlier elution (lower retention time) on a reversed-phase column.

  • Basic Mobile Phase (pH 7.5-11): At a pH above its pKa, the amine group will be in its neutral, un-ionized state (R-NH2).[4] This form is less polar (more hydrophobic) and will have stronger interactions with the non-polar stationary phase (e.g., C18), leading to longer retention times.[4] While solubility in the aqueous portion is lower, overall solubility in the complete mobile phase (containing organic solvent) can be sufficient.

Recommendation: For consistent results, adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Working in the acidic range (e.g., pH 3.0) is often a good starting point.

Q4: Which organic solvent should I use: Acetonitrile or Methanol?

Both Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers in reversed-phase HPLC. The choice can impact solubility and selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity and provides sharper peaks. It is an aprotic solvent.

  • Methanol (MeOH): Is a protic solvent, meaning it can participate in hydrogen bonding, which may improve the solubility of compounds with H-bond donors and acceptors.[5] Nevirapine, the parent compound, shows good solubility in methanol.[5][6]

If solubility issues persist with ACN, switching to MeOH or using a mixture of both can be an effective strategy.

Table 2: Comparison of Common HPLC Organic Solvents

PropertyAcetonitrile (ACN)Methanol (MeOH)
Polarity Index 5.85.1
Viscosity (cP at 20°C) 0.370.60
UV Cutoff (nm) 190205
Solvent Type AproticProtic
Q5: How does the percentage of organic solvent affect solubility?

This compound is an organic molecule and is expected to be more soluble in organic solvents than in water. Increasing the percentage of the organic modifier (ACN or MeOH) in the mobile phase will generally increase its solubility.[7] If precipitation occurs at the beginning of a gradient run, consider increasing the initial percentage of the organic solvent.

Experimental Protocols

Protocol 1: Preparation of Acidic Mobile Phase (10 mM Ammonium Acetate in Water/ACN, pH 4.0)

This protocol describes the preparation of a common mobile phase for the analysis of basic compounds.

Materials:

  • Ammonium Acetate (HPLC Grade)

  • Glacial Acetic Acid (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffer (Aqueous Phase - A):

    • Weigh approximately 0.771 g of Ammonium Acetate.

    • Dissolve it in 1000 mL of ultrapure water in a clean glass bottle. This creates a 10 mM solution.

    • Place a magnetic stir bar in the solution and stir gently.

    • While stirring, slowly add glacial acetic acid dropwise to adjust the pH to 4.00 ± 0.05. Monitor the pH continuously with a calibrated pH meter.

    • Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Prepare Organic Phase (Organic Phase - B):

    • Use 100% HPLC-grade Acetonitrile.

  • Mobile Phase Preparation:

    • For an isocratic mobile phase (e.g., 80:20 A:B), combine 800 mL of the prepared aqueous buffer (Phase A) with 200 mL of Acetonitrile (Phase B).

    • For a gradient elution, pour the prepared phases into their respective solvent reservoirs on the HPLC system.

    • Degas the final mobile phase(s) by sonication for 15-20 minutes or by using an inline degasser to prevent air bubbles in the system. A similar method was used for the analysis of Nevirapine and its metabolites.[6]

Protocol 2: Sample Preparation for this compound

This protocol provides a starting point for dissolving this compound to minimize precipitation upon injection.

Materials:

  • This compound standard

  • Diluent (e.g., 50:50 Acetonitrile:Water, or other suitable solvent)

  • Volumetric flasks

  • Sonicator

Procedure:

  • Select an Appropriate Diluent: The ideal sample diluent should be strong enough to fully dissolve the compound but still be miscible with the initial mobile phase conditions to ensure good peak shape. A 50:50 mixture of Acetonitrile and water is a good starting point. Avoid using 100% water.

  • Prepare Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) and transfer it to a volumetric flask (e.g., 10 mL).

    • Add approximately 70% of the final volume of the chosen diluent.

    • Sonicate the flask for 5-10 minutes to aid dissolution.

    • Allow the solution to return to room temperature.

    • Add diluent to the final volume and mix thoroughly. This creates a stock solution (e.g., 500 µg/mL).

  • Prepare Working Standards:

    • Perform serial dilutions from the stock solution using the same diluent to create your calibration standards.

    • Filter the final sample through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any undissolved particulates.

References

Technical Support Center: Optimizing Nevirapine Synthesis to Minimize 2-Amino Nevirapine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nevirapine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions to minimize the formation of the 2-Amino Nevirapine impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a known process-related impurity that can form during the synthesis of Nevirapine. Like all pharmaceutical impurities, its presence is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on the levels of impurities in drug substances.

Q2: What is the likely mechanism for the formation of this compound?

A2: The precise mechanism is not extensively detailed in publicly available literature. However, it is hypothesized to arise from a side reaction involving the primary starting materials, 2-chloro-3-amino-4-picoline (CAPIC) and N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide. One plausible pathway involves the hydrolysis of the amide bond in the intermediate, followed by an alternative cyclization or rearrangement that leads to the formation of the 2-amino substituted tricycle.

Q3: How does reaction temperature influence the formation of this compound?

A3: Elevated temperatures are a significant factor in the formation of impurities during Nevirapine synthesis. While higher temperatures can increase the rate of the desired reaction, they can also promote the formation of by-products, including this compound. It has been noted that in the synthesis of Nevirapine, more impurities are generally observed at higher temperatures.[1] Therefore, careful control of the reaction temperature is crucial for minimizing the formation of this impurity.

Q4: What is the impact of the base on the formation of this compound?

Q5: Are there specific analytical methods to detect and quantify this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for separating and quantifying Nevirapine and its related impurities, including this compound. A well-developed HPLC method can effectively resolve the API from its impurities, allowing for accurate quantification even at low levels.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize the formation of this compound during your experiments.

Flowchart for Troubleshooting this compound Formation

Troubleshooting_Workflow start High Levels of This compound Detected temp_check Is the reaction temperature strictly controlled and optimized? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No base_check Is the type and amount of base optimized? temp_yes->base_check optimize_temp Action: Optimize and strictly control the reaction temperature. (Refer to Table 1) temp_no->optimize_temp reassess Re-evaluate impurity profile. Are levels of this compound within acceptable limits? optimize_temp->reassess base_yes Yes base_check->base_yes Yes base_no No base_check->base_no No time_check Is the reaction time monitored and optimized? base_yes->time_check optimize_base Action: Screen different bases and optimize the stoichiometry. base_no->optimize_base optimize_base->reassess time_yes Yes time_check->time_yes Yes time_no No time_check->time_no No solvent_check Is the solvent system appropriate and anhydrous? time_yes->solvent_check optimize_time Action: Conduct a time-course study to determine the optimal reaction time. time_no->optimize_time optimize_time->reassess solvent_yes Yes solvent_check->solvent_yes Yes solvent_no No solvent_check->solvent_no No solvent_yes->reassess optimize_solvent Action: Evaluate alternative solvents and ensure anhydrous conditions. solvent_no->optimize_solvent optimize_solvent->reassess success Process Optimized reassess->success Yes further_investigation Further Investigation Required: - Purity of starting materials - Inert atmosphere integrity reassess->further_investigation No

Caption: Troubleshooting workflow for minimizing this compound.

Quantitative Data Summary

The following table summarizes the hypothetical effect of key reaction parameters on the formation of this compound. This data is illustrative and should be confirmed experimentally.

Table 1: Effect of Reaction Conditions on this compound Formation

ParameterCondition A% this compound (A)Condition B% this compound (B)
Temperature 100°C~1.5%120°C~3.0%
Reaction Time 4 hours~0.8%8 hours~1.8%
Base NaH (1.5 eq)~1.2%NaH (2.0 eq)~1.0%
Solvent Toluene~1.3%Diglyme~1.1%

Experimental Protocols

General Experimental Protocol for Minimizing this compound

This protocol provides a starting point for optimizing the reaction conditions to minimize the formation of this compound.

Materials:

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide

  • Sodium hydride (NaH) (or other suitable base)

  • Anhydrous solvent (e.g., Diglyme, Toluene)

  • Inert gas (Nitrogen or Argon)

  • HPLC system with a suitable C18 column for in-process control (IPC)

Procedure:

  • Reaction Setup:

    • Set up a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and an inert gas inlet.

    • Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

    • Purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, charge the flask with the anhydrous solvent.

    • Carefully add the base (e.g., Sodium Hydride) to the solvent.

    • Slowly add a solution of 2-chloro-3-amino-4-picoline (CAPIC) in the anhydrous solvent to the suspension of the base at the desired reaction temperature.

    • Subsequently, add a solution of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Maintain the reaction mixture at the desired temperature with vigorous stirring.

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC.

    • The HPLC analysis should be capable of separating Nevirapine from this compound and the starting materials.

  • Work-up and Analysis:

    • Once the reaction is deemed complete (based on IPC), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., isopropanol, followed by water).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the crude product by HPLC to determine the percentage of this compound impurity.

Optimization Strategy:

  • Temperature Screening: Run the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant. Analyze the impurity profile for each temperature to identify the optimal temperature for minimizing this compound formation.

  • Base Evaluation: If high levels of the impurity persist, consider screening alternative strong bases (e.g., Potassium tert-butoxide, Sodium amide) and varying the stoichiometry of the chosen base.

  • Time Course Study: At the optimized temperature and with the selected base, run a time-course study to determine the point at which the formation of Nevirapine is maximized and the formation of this compound is minimized.

Signaling Pathways and Logical Relationships

Hypothesized Reaction Pathway for Nevirapine and this compound Formation

Reaction_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions CAPIC 2-chloro-3-amino-4-picoline Desired_Reaction Desired Cyclization CAPIC->Desired_Reaction Side_Reaction Side Reaction (e.g., Hydrolysis/Rearrangement) CAPIC->Side_Reaction Intermediate N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide Intermediate->Desired_Reaction Intermediate->Side_Reaction Base Strong Base (e.g., NaH) Base->Desired_Reaction Base->Side_Reaction Heat Heat Heat->Desired_Reaction Heat->Side_Reaction Nevirapine Nevirapine (Desired Product) Desired_Reaction->Nevirapine 2_Amino_Nevirapine This compound (Impurity) Side_Reaction->2_Amino_Nevirapine

Caption: Hypothesized pathways for Nevirapine and this compound.

References

Technical Support Center: 2-Amino Nevirapine Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Nevirapine and its related compounds. The stability of standard solutions is critical for accurate analytical results, and this document addresses common issues related to their degradation.

A Note on "2-Amino Nevirapine": The term "this compound" is not standard in scientific literature. It is likely that users encountering issues are working with Nevirapine or one of its primary metabolites, such as 2-hydroxynevirapine, which is a major product of its hepatic metabolism.[1][2] This guide will focus on the known degradation pathways of the parent drug, Nevirapine, and its key metabolites, as these are the most probable sources of instability in standard solutions.

Frequently Asked Questions (FAQs)

Q1: My Nevirapine standard solution is showing unexpected peaks in its HPLC chromatogram. What could be the cause?

A1: The appearance of unexpected peaks is a common indicator of sample degradation. Nevirapine has been shown to be susceptible to degradation under specific stress conditions, primarily acidic and thermal stress.[3] Improper storage, contamination of solvents (e.g., acidic pH), or exposure to high temperatures can lead to the formation of degradation products that will appear as extra peaks in your analysis.

Q2: Under which conditions is a Nevirapine solution most likely to degrade?

A2: Forced degradation studies have demonstrated that Nevirapine is most vulnerable to:

  • Acidic Conditions: Significant degradation occurs in the presence of acid, especially with heat. One study reported a 20.91% degradation when exposed to 2N HCl at 80°C for 8 hours.[3]

  • Thermal Stress: High temperatures can also cause considerable degradation. A degradation of 16.48% was observed when a solution was heated to 110°C for 24 hours.[3]

Conversely, studies have found Nevirapine to be relatively stable under basic hydrolysis, oxidative (e.g., hydrogen peroxide), and photolytic conditions.[3]

Q3: What are the common degradation products of Nevirapine?

A3: Under acidic stress, a major degradation product has been identified as 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid.[3] Additionally, the primary metabolites of Nevirapine, such as 2-hydroxynevirapine and 3-hydroxynevirapine, can themselves be unstable.[4] These phenolic metabolites can be further oxidized into electrophilic quinoid derivatives (like quinone-imines), which are highly reactive and can lead to the formation of various adducts.[4][5]

Q4: How can I prevent the degradation of my Nevirapine standard solution?

A4: To ensure the stability of your standard solution, follow these best practices:

  • Solvent and pH: Use high-purity, neutral pH solvents like HPLC-grade methanol, acetonitrile, or water.[6][7] Avoid any acidic contamination.

  • Storage Temperature: Store the solution under refrigerated conditions (2-8°C) when not in use. Avoid leaving it at room temperature for extended periods or exposing it to high heat.

  • Protection from Light: Although photolytic degradation is not considered a primary pathway, it is always good practice to store analytical standards in amber vials or protected from direct light.[3]

  • Fresh Preparation: For the most accurate results, prepare solutions fresh before use. If storing, do not use beyond the validated stability period. One study showed that a nevirapine suspension repackaged in oral syringes was stable for up to 6 months under various conditions, including refrigeration.[8]

Q5: I suspect my issue is with a metabolite like 2-hydroxynevirapine. How stable is it?

A5: Phenolic metabolites like 2-hydroxynevirapine are susceptible to oxidation.[4][5] This oxidation can generate reactive intermediates such as quinone-imines.[5] These intermediates are typically unstable and can react with other molecules or degrade further, which would result in the loss of the 2-hydroxynevirapine peak and the appearance of new, unidentified peaks in a chromatogram. Therefore, solutions of hydroxylated Nevirapine metabolites should be handled with care, minimizing exposure to oxygen and potential oxidants.

Troubleshooting Guide: Unexpected Chromatographic Peaks

SymptomPossible CauseRecommended Action
Appearance of a new peak with a shorter or longer retention time. Degradation of Nevirapine. 1. Verify the pH of the solvent used for the standard solution. Ensure it is neutral. 2. Confirm that the solution was not exposed to high temperatures. 3. Prepare a fresh standard solution using high-purity solvent and re-analyze. 4. If the issue persists, use LC-MS to obtain the mass of the unknown peak and compare it to known degradation products.[3]
Decreased peak area of the main Nevirapine analyte. Loss of parent compound due to degradation. 1. Review storage conditions (temperature, light exposure) and preparation date. 2. Perform a system suitability test to rule out instrument issues. 3. Prepare a fresh standard and compare its peak area to the degraded sample to quantify the loss.
Multiple small, unidentified peaks appear over time. Progressive degradation or oxidation of metabolites. 1. This may indicate the instability of hydroxylated metabolites like 2-hydroxynevirapine.[4][5] 2. Purge solvents with an inert gas (e.g., nitrogen) to minimize oxidative degradation. 3. Use freshly prepared solutions for each analytical run.

Quantitative Data on Nevirapine Degradation

The following table summarizes results from a forced degradation study on Nevirapine, providing insight into its stability under various stress conditions.[3]

Stress ConditionDurationTemperature% Degradation
Acid Hydrolysis 8 hours80°C20.91%
Thermal 24 hours110°C16.48%
Base Hydrolysis --No degradation observed
Oxidative --No degradation observed
Photolytic --No degradation observed

Experimental Protocols

Protocol 1: Preparation of Nevirapine Standard Stock Solution
  • Materials: Nevirapine reference standard, HPLC-grade methanol, Class A volumetric flasks, analytical balance.

  • Procedure:

    • Accurately weigh approximately 10 mg of the Nevirapine reference standard.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with methanol and mix thoroughly. This yields a 1 mg/mL stock solution.

    • Store this stock solution in an amber vial at 2-8°C. Prepare working dilutions from this stock as needed.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol is based on ICH Q1A guidelines and published methodologies for Nevirapine.[3][9]

  • Acid Degradation:

    • To 1 mL of the Nevirapine stock solution (1 mg/mL), add 1 mL of 2N HCl.

    • Heat the mixture at 80°C for 8 hours.

    • Cool the solution, neutralize it with an appropriate volume of 2N NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 24 hours.[9]

    • Neutralize with 1N HCl and dilute with the mobile phase to the target concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).[9]

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Place the solid Nevirapine powder in a hot air oven maintained at 110°C for 24 hours.[3]

    • Alternatively, reflux the stock solution at a high temperature for a specified period.

    • After exposure, dissolve and dilute the sample appropriately for analysis.

  • Photolytic Degradation:

    • Expose the Nevirapine standard solution to direct sunlight for an extended period (e.g., 48 hours) or in a photostability chamber.

    • Analyze the sample against a control sample stored in the dark.

Visualizations

G start Start: Unexpected peaks in chromatogram check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Conditions OK? check_storage->storage_ok correct_storage Action: Store at 2-8°C, protect from light, note prep date storage_ok->correct_storage No check_solvent Check Solvent / pH storage_ok->check_solvent Yes prepare_fresh Prepare Fresh Standard & Re-analyze correct_storage->prepare_fresh solvent_ok Solvent Neutral & High-Purity? check_solvent->solvent_ok correct_solvent Action: Use fresh, neutral, HPLC-grade solvent solvent_ok->correct_solvent No solvent_ok->prepare_fresh Yes correct_solvent->prepare_fresh peaks_persist Peaks Persist? prepare_fresh->peaks_persist lcms Further Investigation: Use LC-MS to identify degradants peaks_persist->lcms Yes end_resolved End: Problem Resolved peaks_persist->end_resolved No lcms->end_resolved

Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.

G compound compound pathway pathway reactive reactive NVP Nevirapine p1 Hepatic Metabolism or Oxidation (e.g., CYP enzymes) NVP->p1 hydroxy_NVP 2-Hydroxynevirapine (Phenolic Metabolite) p2 Further Oxidation (Metabolic or Chemical) hydroxy_NVP->p2 quinone Reactive Quinone-imine adducts Further Degradation / Covalent Adducts quinone->adducts p1->hydroxy_NVP p2->quinone

Caption: Simplified degradation pathway of Nevirapine to reactive intermediates.

References

Technical Support Center: Bioanalysis of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is primarily based on established bioanalytical methods for the parent drug, nevirapine, and its major metabolites. As specific literature on the bioanalysis of 2-Amino Nevirapine is limited, this information should be used as a starting point for method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in the LC-MS/MS bioanalysis of this compound?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a primary challenge in LC-MS/MS bioanalysis.[1] For a compound like this compound, which is structurally similar to nevirapine, the most common sources of matrix effects in biological samples like plasma or serum are:

  • Phospholipids: These are endogenous components of cell membranes and are notoriously problematic, often causing ion suppression.[2]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can interfere with the ionization process.[3]

  • Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin) can influence the analytical results.[3]

  • Co-administered Drugs: Other medications taken by the subject can co-elute and cause ion suppression or enhancement.[3]

Q2: Which ionization technique is recommended for this compound analysis to minimize matrix effects?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. However, ESI is generally more susceptible to matrix effects, particularly ion suppression from non-polar compounds like phospholipids.[2][4] APCI is often less prone to matrix effects from these sources and can be a better choice for compounds of low to medium polarity.[4] For nevirapine and its metabolites, both have been used, but APCI might offer a more robust method with lower background noise, potentially leading to lower limits of quantification.[4]

Q3: What type of internal standard (IS) is best for this compound bioanalysis?

A stable isotope-labeled (SIL) internal standard of this compound (e.g., containing deuterium or carbon-13) is the "gold standard".[5] A SIL-IS has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[5] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to ensure it has similar extraction recovery and chromatographic retention to this compound.

Q4: What are the typical acceptance criteria for matrix effect validation?

According to regulatory guidelines, the matrix effect should be investigated using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[6] This assessment should be performed at low and high concentration levels.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For an amine-containing compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often yields better peak shape.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Use a column with end-capping or add a competing base to the mobile phase.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation). Automation can help reduce variability.
Uncompensated Matrix Effects Evaluate matrix effects from different lots of the biological matrix. If significant, optimize the sample clean-up procedure or switch to a SIL-IS.
Internal Standard Issues Ensure the IS is added consistently and at an appropriate concentration. Verify the stability of the IS in the stock solution and the final extract.
Instrument Instability Check the stability of the LC-MS/MS system, including pump performance and detector response.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For liquid-liquid extraction (LLE), adjust the pH of the aqueous phase and the composition of the organic solvent. For solid-phase extraction (SPE), select a sorbent that provides good retention and elution characteristics for this compound.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption to surfaces.
Analyte Instability Investigate the stability of this compound under the conditions of sample preparation (e.g., temperature, pH).
Incomplete Reconstitution Ensure the dried extract is fully redissolved in the reconstitution solvent. Vortexing or sonication can aid this process.
Issue 4: Suspected Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-elution with Matrix Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering peaks.
Inadequate Sample Clean-up Improve the sample preparation method to more effectively remove matrix components. Consider switching from protein precipitation to a more rigorous technique like LLE or SPE.[7]
Ionization Source Contamination Clean the ion source of the mass spectrometer.
Suboptimal Ionization Conditions Optimize the ionization source parameters (e.g., temperature, gas flows, voltage).

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nevirapine Analogs

Technique Typical Recovery Matrix Effect Mitigation Throughput Cost
Protein Precipitation (PPT) 85-114%LowHighLow
Liquid-Liquid Extraction (LLE) >95%[6]Moderate to HighMediumMedium
Solid-Phase Extraction (SPE) High (cartridge dependent)HighLow to MediumHigh
Supported Liquid Extraction (SLE) HighHighHighMedium

Data is based on studies with nevirapine and may serve as a reference for this compound.

Table 2: Validation Parameters for a Nevirapine Bioanalytical Method

Parameter Acceptance Criteria Example Value (Nevirapine in Hair)
Linearity (r²) ≥ 0.99> 0.99[4]
Intra-day Precision (CV%) ≤ 15%< 15%[4]
Inter-day Precision (CV%) ≤ 15%< 15%[4]
Accuracy (% Recovery) 85-115%85-115%[4]
Matrix Factor (CV%) ≤ 15%< 10%[6]

These are typical values and may vary depending on the specific method and matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement on this compound and its internal standard caused by the biological matrix.

Methodology:

  • Obtain Blank Matrix: Collect at least six different lots of the target biological matrix (e.g., human plasma) from individual donors.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the reconstitution solvent at a low and a high concentration.

    • Set B (Post-Spiked Matrix): Process the blank matrix from each of the six lots using the established sample preparation method (e.g., LLE, SPE). After the final evaporation step, spike the dried extracts with the same low and high concentrations of this compound and the internal standard as in Set A. Reconstitute the samples.

  • Analysis: Analyze all samples from Set A and Set B by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Coefficient of Variation (CV): Calculate the CV of the IS-Normalized MF across the six lots of matrix.

Acceptance Criterion: The CV of the IS-normalized matrix factor should be ≤ 15%.

Protocol 2: Evaluation of Extraction Recovery

Objective: To determine the efficiency of the extraction procedure for this compound.

Methodology:

  • Prepare Sample Sets:

    • Set B (Post-Spiked Matrix): Prepare samples as described in Protocol 1, Set B. These represent 100% recovery.

    • Set C (Pre-Spiked Matrix): Spike blank matrix with this compound and the internal standard at low, medium, and high concentrations before the extraction procedure. Process these samples using the established method.

  • Analysis: Analyze the processed samples from Set B and Set C by LC-MS/MS.

  • Calculation:

    • Recovery (%): Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

Visualizations

Experimental_Workflow_Matrix_Effect start Start: Obtain 6 Lots of Blank Matrix neat_solution Set A: Prepare Neat Solution (Analyte + IS in Solvent) start->neat_solution process_blank Process Blank Matrix (e.g., LLE, SPE) start->process_blank lcms_analysis_neat LC-MS/MS Analysis neat_solution->lcms_analysis_neat post_spike Set B: Spike Processed Blank Matrix with Analyte + IS process_blank->post_spike lcms_analysis_spiked LC-MS/MS Analysis post_spike->lcms_analysis_spiked calculate_mf Calculate Matrix Factor (MF) and IS-Normalized MF lcms_analysis_neat->calculate_mf Peak Area (Neat) lcms_analysis_spiked->calculate_mf Peak Area (Matrix) evaluate_cv Evaluate CV of IS-Normalized MF (Should be <= 15%) calculate_mf->evaluate_cv

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Matrix_Effects start Problem Identified: Inaccurate or Imprecise Data assess_me Assess Matrix Effect (Post-extraction spike) start->assess_me is_me_significant Is CV > 15%? assess_me->is_me_significant no_me Matrix effect is not the primary issue. Investigate other factors. is_me_significant->no_me No optimize_chrom Optimize Chromatography (Separate analyte from interfering peaks) is_me_significant->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (Switch to LLE/SPE) is_me_significant->improve_cleanup Yes use_sil_is Use Stable Isotope Labeled IS is_me_significant->use_sil_is Yes revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate improve_cleanup->revalidate use_sil_is->revalidate

Caption: Decision tree for troubleshooting significant matrix effects.

References

Technical Support Center: 2-Amino Nevirapine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low recovery of 2-Amino Nevirapine during extraction procedures. It is intended for researchers, scientists, and drug development professionals encountering challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during solid-phase extraction (SPE)?

Low recovery during SPE is a frequent issue and can typically be traced back to a few key steps in the process.[1][2][3] To diagnose the problem, it's recommended to collect and analyze the fractions from each step (loading, washing, and elution) to pinpoint where the analyte is being lost.[1][3]

Common causes include:

  • Inappropriate Sorbent Selection: The chosen sorbent may not have the correct retention mechanism for this compound. For a compound with its properties, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be appropriate.[2][4]

  • Incorrect Sample pH: The pH of the sample load is critical. As an aromatic amine, this compound's charge state is pH-dependent. For retention on a reversed-phase sorbent, the pH should be adjusted to keep the molecule in a neutral, less polar state.[4][5]

  • Inefficient Elution: The elution solvent may not be strong enough to release the analyte from the sorbent. Increasing the organic solvent percentage or using a stronger solvent can help.[2][3]

  • Analyte Breakthrough: The analyte may not be binding sufficiently to the sorbent and is being lost in the loading or wash fractions. This can be caused by an incorrect loading solvent or an overly aggressive wash solvent.[1][5]

  • Irreversible Adsorption: The analyte may be binding too strongly to the sorbent or to active sites on the labware.[4]

Q2: How does pH influence the extraction of this compound?

This compound has a primary amine group which is basic. The pH of the sample and subsequent solutions will determine if this group is protonated (charged) or neutral.

  • For Reversed-Phase SPE: To maximize retention on a nonpolar sorbent like C18, the analyte should be in its most nonpolar (neutral) form. This typically requires adjusting the sample pH to be about 2 units above the pKa of the amine group.

  • For Ion-Exchange SPE: If using a cation exchange sorbent, the sample pH should be adjusted to be about 2 units below the pKa of the amine group to ensure it is protonated (positively charged) and will bind to the negatively charged sorbent.

Adjusting the pH of the elution solvent can also be used to facilitate release from the sorbent. For example, in ion-exchange, raising the pH of the eluent will neutralize the analyte, breaking the ionic bond with the sorbent.[4][5]

Q3: My recovery is inconsistent between samples. What could be the cause?

Poor reproducibility is often due to subtle variations in the experimental procedure.[1][3] Key areas to investigate include:

  • Inconsistent Sample Pre-treatment: Ensure all samples are prepared identically. This includes consistent pH adjustment, solvent composition, and dissolution time.[1]

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution can affect analyte binding and recovery. If using a vacuum manifold, ensure a consistent vacuum is applied to all samples.[5]

  • Sorbent Variability: Differences between batches of SPE cartridges can sometimes lead to inconsistent results.[3]

  • Manual Errors: In manual procedures, slight variations in solvent volumes or timing can contribute to a lack of reproducibility.[4]

Q4: Could this compound be degrading during the extraction process?

While Nevirapine itself is relatively stable, its metabolites can be more sensitive. Degradation can occur under harsh pH conditions (strongly acidic or basic) or upon exposure to heat.[6] If you suspect degradation, consider performing the extraction at a lower temperature and ensuring that samples are not exposed to extreme pH for extended periods. Analyzing a standard solution that has been subjected to the same extraction conditions can help determine if degradation is occurring.

Data Presentation

Table 1: Physicochemical Properties of this compound

This table summarizes key properties relevant to the development of an extraction protocol.

PropertyValueSource
Chemical Formula C15H15N5O[7]
Molecular Weight 281.31 g/mol [7]
XLogP3 1.6[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 5[7]
Topological Polar Surface Area 84.1 Ų[7]
Description Yellow Solid[7]
Aqueous Solubility Parent drug Nevirapine is poorly soluble in water (~0.1 mg/mL).[8][9] The amino metabolite is expected to have slightly higher polarity.-
Organic Solvent Solubility Parent drug Nevirapine is soluble in DMSO (~53 mg/mL) and DMF (~5 mg/mL).[10][11]-
Table 2: Troubleshooting Guide for Low Recovery in Solid-Phase Extraction (SPE)
ObservationPotential CauseRecommended Solution
Analyte is found in the loading fraction. Sorbent has insufficient affinity for the analyte.- Use a sorbent with a stronger retention mechanism. - Ensure proper cartridge conditioning. - Modify the sample solvent to be weaker (e.g., higher aqueous content for reversed-phase).[1][2]
Analyte is found in the wash fraction. Wash solvent is too strong and is eluting the analyte prematurely.- Decrease the elution strength of the wash solvent (e.g., lower the percentage of organic solvent). - Use a more selective wash solvent.[4][5]
Analyte is not found in load, wash, or elution fractions. - Analyte is irreversibly bound to the sorbent. - Analyte may have degraded on the column.- Use a stronger elution solvent (increase organic content, change solvent, or modify pH). - Consider a different sorbent with weaker retention.[2][3] - Investigate potential for on-column degradation.
Elution volume is high, leading to diluted samples. Elution solvent is too weak, requiring large volumes.- Increase the strength of the elution solvent. - Perform stepwise elution to concentrate the analyte in a smaller fraction.[4]
Slow or blocked flow rate. - Particulate matter in the sample is clogging the cartridge. - Sample solution is too viscous.- Centrifuge or filter the sample before loading. - Dilute the sample with a less viscous solvent.[1]

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific sample matrix and analytical requirements.

1. Sample Pre-treatment: a. If the sample is biological plasma, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma.[12] b. Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12] c. Transfer the supernatant to a clean tube. d. Evaporate the acetonitrile under a gentle stream of nitrogen. e. Reconstitute the residue in a weak solvent, such as 5% methanol in water. Adjust the pH to >8.0 to ensure the this compound is in its neutral form.

2. SPE Cartridge Conditioning (Example: C18 Cartridge): a. Wash the cartridge with 1-2 column volumes of methanol. b. Equilibrate the cartridge with 1-2 column volumes of purified water. c. Finally, equilibrate with 1-2 column volumes of your sample loading buffer (e.g., water at pH >8.0). Do not let the sorbent bed go dry.[5]

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[5]

4. Washing: a. Wash the cartridge with 1-2 column volumes of a weak solvent to remove interferences. Start with 5% methanol in water. This step must be optimized to remove the maximum amount of interferences without eluting the analyte.[5]

5. Elution: a. Elute the this compound with a strong organic solvent. Start with 1-2 column volumes of methanol or acetonitrile. b. To enhance elution, a small amount of modifier can be added to the solvent. For example, using methanol with 1-2% ammonium hydroxide can help elute basic compounds from reversed-phase sorbents. c. Collect the eluate for analysis.

Mandatory Visualization

Troubleshooting Workflow Diagram

G start Low Recovery of This compound check_fractions Analyze Load, Wash, & Elution Fractions start->check_fractions in_load Analyte found in LOAD fraction check_fractions->in_load  Problem in Loading in_wash Analyte found in WASH fraction check_fractions->in_wash  Problem in Washing in_neither Analyte retained on COLUMN check_fractions->in_neither  Problem in Elution cause_load Cause: - Poor sorbent retention - Loading solvent too strong in_load->cause_load cause_wash Cause: - Wash solvent too strong in_wash->cause_wash cause_retained Cause: - Elution solvent too weak - Irreversible binding in_neither->cause_retained solution_load Solution: - Adjust sample pH to be neutral - Use weaker loading solvent - Select stronger sorbent cause_load->solution_load solution_wash Solution: - Decrease organic % in wash - Use milder wash solvent cause_wash->solution_wash solution_retained Solution: - Increase organic % in eluent - Add modifier (e.g., NH4OH) - Use a stronger elution solvent cause_retained->solution_retained

Caption: Troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: Quantification of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of 2-Amino Nevirapine, a known impurity and metabolite of Nevirapine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for quantifying this compound, often in conjunction with the parent drug Nevirapine and other related substances, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] LC-MS/MS methods, particularly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are favored for their high sensitivity and selectivity, especially in complex biological matrices.[7][8]

Q2: Why am I seeing inconsistent peak areas for my this compound standard?

A2: Inconsistent peak areas for a standard can stem from several factors. Common causes include issues with the autosampler injection volume, partial precipitation of the standard in the vial, or instability of the analyte in the prepared solution. It is crucial to ensure the standard is fully dissolved and stable in the chosen diluent. Additionally, variability in the chromatographic system, such as fluctuating pump pressure or detector lamp instability, can contribute to this issue.

Q3: My this compound peak is showing significant tailing. What could be the cause?

A3: Peak tailing for an amino-substituted compound like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns. To mitigate this, consider using a column with end-capping, adding a competing amine (like triethylamine) to the mobile phase, or adjusting the mobile phase pH to ensure the analyte is in a single ionic state.

Q4: I am experiencing signal suppression for this compound in my LC-MS/MS analysis of plasma samples. How can I troubleshoot this?

A4: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte.[9][10] To address this, you can improve your sample preparation method by incorporating a more rigorous clean-up step like solid-phase extraction (SPE).[8] Chromatographic separation can also be optimized to separate the analyte from the interfering matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q5: What are the critical parameters to consider during the validation of an analytical method for this compound?

A5: According to ICH guidelines, the validation of an analytical method for this compound should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4] For bioanalytical methods, it is also essential to evaluate matrix effects and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term).[11]

Troubleshooting Guides

Inconsistent Quantification of this compound
Observed Issue Potential Causes Recommended Actions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload.- Use an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Inject a lower concentration of the sample.
Variable Peak Areas/Heights - Inconsistent injection volume. - Sample degradation in the autosampler. - Matrix effects (ion suppression or enhancement).[9][10] - Incomplete sample dissolution.- Service the autosampler. - Use a cooled autosampler and prepare fresh samples. - Improve sample clean-up (e.g., use SPE).[8] - Optimize chromatography to separate analyte from matrix interferents. - Use a stable isotope-labeled internal standard. - Ensure complete dissolution of the sample in the diluent.
Shifting Retention Times - Changes in mobile phase composition. - Fluctuation in column temperature. - Column degradation. - Inconsistent pump flow rate.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Use a guard column and replace the analytical column if necessary. - Check the pump for leaks and perform maintenance.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Adsorption of the analyte to container surfaces. - Analyte degradation during sample processing.- Optimize the extraction solvent and technique (e.g., pH adjustment, different SPE sorbent). - Use silanized glassware or low-adsorption microcentrifuge tubes. - Minimize sample processing time and keep samples on ice.
Presence of Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or LC system.- Implement a robust needle wash protocol in the autosampler. - Inject blank samples between high-concentration samples. - Use fresh, high-purity solvents for the mobile phase. - Flush the LC system thoroughly.

Experimental Protocols

Protocol 1: Quantification of this compound in a Drug Substance by RP-HPLC

This protocol provides a general framework for the quantification of this compound as an impurity in a Nevirapine drug substance.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for ideal separation.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Preparation of Solutions:

  • Diluent: A mixture of water and methanol (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Nevirapine drug substance in the diluent to a final concentration of approximately 1 mg/mL.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The theoretical plates for the this compound peak should be greater than 2000.

  • The tailing factor should be less than 2.0.

5. Analysis:

  • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

  • Calculate the amount of this compound in the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Nevirapine Drug Substance Solution analysis Inject Blank, Standard, & Sample prep_sample->analysis sys_suit->analysis If Pass integration Peak Integration analysis->integration quantification Quantification of This compound integration->quantification troubleshooting_logic cluster_chrom Chromatographic Issues cluster_sample Sample/Standard Issues issue Inconsistent Quantification peak_shape Poor Peak Shape issue->peak_shape retention_time Shifting Retention Time issue->retention_time carryover Carryover/Ghost Peaks issue->carryover stability Analyte Instability issue->stability matrix Matrix Effects issue->matrix dissolution Incomplete Dissolution issue->dissolution solution1 Optimize Method peak_shape->solution1 Check Column/Mobile Phase solution2 System Maintenance retention_time->solution2 Check Pump/Oven solution3 Modify Sequence carryover->solution3 Improve Wash Method solution4 Control Conditions stability->solution4 Use Fresh Samples solution5 Refine Protocol matrix->solution5 Enhance Sample Cleanup solution6 Adjust Preparation dissolution->solution6 Optimize Diluent

References

Technical Support Center: Troubleshooting Peak Tailing for 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-Amino Nevirapine. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the apex of the peak towards the baseline.[1][2] An ideal chromatographic peak should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate peak integration, which compromises the precision and accuracy of quantification.[1][3] this compound, due to its basic amino group, is particularly susceptible to peak tailing.[4][5][6]

Q2: What are the primary causes of peak tailing for this compound?

The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[4][5][7] Specifically, the basic amino group of this compound can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[7][8] These interactions are a form of secondary retention mechanism, which can delay the elution of a portion of the analyte molecules, resulting in a tailed peak.[9]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][4]

  • Column Degradation: Voids in the column packing or a blocked frit can distort peak shape.[1][5]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to the presence of multiple ionic forms, causing peak distortion.[10]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[4][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Diagnosis

The first step is to determine if the peak tailing is specific to this compound or a general system issue.

Experimental Protocol: Neutral Marker Test

  • Prepare a neutral marker solution: Dissolve a neutral compound, such as toluene or uracil, in the mobile phase at a suitable concentration.

  • Injection: Inject the neutral marker solution onto the column under the same chromatographic conditions used for this compound.

  • Analysis: Observe the peak shape of the neutral marker.

Interpretation:

  • If the neutral marker peak is symmetrical: The issue is likely related to chemical interactions between this compound and the stationary phase. Proceed to Step 2: Method Optimization .

  • If the neutral marker peak also tails: This suggests a physical problem with the column or the HPLC system. Proceed to Step 3: System and Column Check .

Step 2: Method Optimization to Address Chemical Interactions

If the peak tailing is specific to this compound, the following method modifications can be implemented to minimize secondary silanol interactions.

A. Mobile Phase pH Adjustment

Lowering the mobile phase pH can protonate the silanol groups, reducing their ability to interact with the protonated amine group of this compound.

Experimental Protocol: pH Study

  • Prepare a series of mobile phases: Prepare mobile phases with identical organic modifier and buffer salt concentrations but with varying pH values (e.g., pH 3.0, 3.5, 4.0).

  • Equilibrate the column: For each mobile phase, equilibrate the column for at least 20 column volumes.

  • Inject this compound: Inject a standard solution of this compound and record the chromatogram for each pH condition.

  • Data Analysis: Measure the tailing factor and retention time for each pH.

B. Use of Mobile Phase Additives

Adding a competing base to the mobile phase can help to saturate the active silanol sites.

Experimental Protocol: Triethylamine (TEA) Addition

  • Prepare mobile phase with TEA: Add a low concentration of triethylamine (e.g., 0.1% v/v) to the aqueous component of the mobile phase. Adjust the final pH as necessary.

  • Equilibrate and Inject: Equilibrate the column and inject the this compound standard.

  • Compare Results: Compare the peak shape with and without TEA.

C. Column Selection

Using a column with a less active silica surface can significantly improve peak shape.

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[5]

  • "Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds and exhibit minimal silanol activity.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain which can also help to shield the silanol groups.[10]

Data Summary: Troubleshooting Method Optimization

ParameterCondition 1Condition 2Condition 3Expected Outcome for Improved Peak Shape
Mobile Phase pH 4.53.52.5 Lower pH reduces silanol ionization and peak tailing.
Mobile Phase Additive None0.1% TEA 0.05% TFACompeting base (TEA) masks silanol interactions.
Column Type Standard C18End-capped C18 Base-Deactivated C18Reduced silanol activity improves peak symmetry.
Step 3: System and Column Check

If the neutral marker also shows tailing, the problem is likely mechanical.

A. Check for Column Voids or Blockages

A void at the column inlet or a partially blocked frit can cause peak distortion for all compounds.[1][3]

Troubleshooting Steps:

  • Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., isopropanol) at a low flow rate. This can sometimes dislodge particulate matter from the inlet frit.

  • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.[5]

B. Minimize Extra-Column Volume

Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening.[4]

Troubleshooting Steps:

  • Tubing: Use tubing with the smallest possible internal diameter and shortest possible length between the injector, column, and detector.

  • Fittings: Ensure all fittings are properly tightened to avoid dead volumes.

Visualizations

G Logical Workflow for Troubleshooting Peak Tailing start Peak Tailing Observed for this compound check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Does the neutral compound tail? check_neutral->neutral_tails chemical_issue Chemical Interaction Issue neutral_tails->chemical_issue No physical_issue Physical System/Column Issue neutral_tails->physical_issue Yes optimize_method Optimize Chromatographic Method - Adjust Mobile Phase pH - Add Mobile Phase Modifiers - Change Column Type chemical_issue->optimize_method check_system Check System and Column - Inspect for Voids/Blockages - Minimize Extra-Column Volume physical_issue->check_system resolve Peak Shape Improved optimize_method->resolve check_system->resolve

Caption: A flowchart illustrating the decision-making process for troubleshooting peak tailing.

G Interaction of this compound with Silica Surface cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound Si-O-Si Siloxane Bridge (Hydrophobic) Si-OH Residual Silanol Group (Acidic) Analyte_NH2 Basic Amino Group (-NH3+) Analyte_NH2->Si-OH Secondary Interaction (Causes Tailing) Analyte_hydrophobic Hydrophobic Moiety Analyte_hydrophobic->Si-O-Si Primary Retention (Desirable)

References

Technical Support Center: Enhancing Sensitivity for Low-Level 2-Amino Nevirapine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level 2-Amino Nevirapine detection.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, providing potential causes and solutions to help you optimize your experiments for maximum sensitivity.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Signal/Response for this compound Inefficient extraction from the sample matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte's pKa to maximize its unionized form for better extraction into an organic solvent.
Degradation of the analyte during sample preparation or storage.Minimize sample exposure to light and elevated temperatures. Use fresh solvents and prepare samples immediately before analysis. Store stock solutions and samples at appropriate low temperatures (e.g., -20°C or -80°C).
Suboptimal chromatographic conditions (HPLC-UV/LC-MS).Adjust the mobile phase composition and pH to improve retention and peak shape.[1][2] A gradient elution may be necessary to resolve the analyte from interferences.[2][3] Ensure the column chemistry (e.g., C8, C18) is appropriate for the analyte's polarity.[3][4]
Incorrect wavelength selection for UV detection.Determine the λmax of this compound by scanning a standard solution across a range of UV wavelengths (e.g., 200-400 nm).[5] Published methods for Nevirapine and its metabolites often use detection wavelengths around 260-280 nm.[2][3]
Insufficient ionization in the mass spectrometer source (LC-MS/MS).Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as capillary voltage, gas flow, and temperature.[6] The mobile phase composition can also significantly impact ionization efficiency; consider adding modifiers like formic acid or ammonium acetate.[7]
Poor Peak Shape (Tailing or Fronting) in Chromatogram Column overload.Dilute the sample or reduce the injection volume.
Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH to suppress the ionization of silanol groups on the column. Add a competing base to the mobile phase in small concentrations.
Presence of active sites on the column.Use a new, high-quality column or a column with end-capping.
High Background Noise or Matrix Effects (LC-MS/MS) Co-elution of interfering compounds from the sample matrix.Improve sample clean-up by using a more selective SPE sorbent or performing a multi-step extraction. Adjust the chromatographic method to better separate the analyte from matrix components.[8]
Contamination from solvents, reagents, or equipment.Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all glassware and equipment.
Ion suppression or enhancement.Use a stable isotope-labeled internal standard to compensate for matrix effects.[9] Dilute the sample to reduce the concentration of interfering matrix components.[8]
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Use an automated sample preparation system if available.
Instrument instability.Allow the instrument to stabilize before analysis. Regularly perform system suitability tests to ensure the performance of the analytical system.[10]
Fluctuation in laboratory environment (temperature, humidity).Maintain a controlled laboratory environment.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting low levels of this compound?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of Nevirapine and its metabolites at very low concentrations.[6][7][11] LC-MS/MS methods can achieve limits of detection (LOD) in the picogram to low nanogram per milliliter range.[6] Electrochemical methods have also demonstrated high sensitivity, with some sensors reaching nanomolar and even picomolar detection limits.[12][13]

2. How can I improve the recovery of this compound during sample extraction?

To improve recovery, focus on optimizing your extraction procedure. For liquid-liquid extraction (LLE), adjust the pH of the aqueous sample to ensure this compound is in its neutral, most non-polar form, enhancing its partitioning into the organic solvent. For solid-phase extraction (SPE), select a sorbent that has a strong affinity for the analyte and optimize the wash and elution steps to remove interferences and effectively recover the analyte.[4]

3. What are the key parameters to optimize for an HPLC-UV method for this compound?

For an HPLC-UV method, the critical parameters to optimize are:

  • Column: A C18 or C8 column is commonly used.[3][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][2][10] The ratio and pH of the mobile phase should be adjusted to achieve good peak shape and resolution.[1][2]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) for this compound to ensure the highest sensitivity.[5] For Nevirapine and its hydroxylated metabolites, wavelengths between 260 nm and 282 nm are often used.[3][14][15]

  • Flow Rate: A flow rate of around 1 mL/min is a common starting point.[3]

4. Can I use an internal standard? If so, what are the recommendations?

Yes, using an internal standard (IS) is highly recommended, especially for LC-MS/MS analysis, to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of this compound. If that is not available, a structurally similar compound with similar chromatographic behavior and extraction recovery can be used.[9] Carbamazepine has been used as an internal standard in some HPLC methods for Nevirapine.[14][16]

5. How do I minimize matrix effects in LC-MS/MS analysis of plasma samples?

Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use a robust sample clean-up method like SPE to remove a significant portion of the matrix components.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components that can cause ion suppression or enhancement.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice as it will experience similar matrix effects as the analyte.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[8]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Nevirapine and its metabolites using various analytical techniques. Note that specific data for this compound is limited in the literature; the data presented for hydroxylated metabolites can serve as a reference for expected sensitivity.

Analytical Method Analyte Matrix LOD LOQ Reference
HPLC-UVNevirapineTablets0.027 µg/mL0.09 µg/mL[10]
HPLC-UVNevirapineTablets0.05 µg/mL0.01 µg/mL[5]
HPLC-UVNevirapine & MetabolitesHuman Plasma-10 ng/mL[17][18]
HPLC-UV2-OH & 3-OH NevirapineHuman Plasma0.02 µg/mL & 15 ng/mL-[1]
LC-MS/MSNevirapine & 2-OH NevirapineBaboon Serum-1 ng/mL[7]
LC-MS/MSNevirapine & MetabolitesHair2-3 pg/mg6-11 pg/mg[6]
LC-MS/MSNevirapineHuman Plasma-25 ng/mL[11]
ElectrochemicalNevirapine-0.2 nM-[12]
ElectrochemicalNevirapine-53 nM-[19]
ElectrochemicalNevirapine-1.026 µM3.420 µM[20]
ElectrochemicalNevirapine-0.05 µM-[21]

Experimental Protocols

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from plasma samples. Optimization may be required.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) to adjust the pH. If using an internal standard, spike the sample at this stage.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol: HPLC-UV Analysis

This protocol provides a starting point for developing an HPLC-UV method for this compound.

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.0 with acetic acid) in a ratio of 30:70 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.[2]

  • Column Temperature: 30°C.

  • Run Time: Adjust as necessary to allow for the elution of the analyte and any internal standard.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation start Plasma Sample pretreatment Add Buffer & IS start->pretreatment 1. load Load onto SPE Cartridge pretreatment->load 2. wash Wash with 5% MeOH load->wash 3. elute Elute with MeOH wash->elute 4. dry Evaporate to Dryness elute->dry 5. reconstitute Reconstitute in Mobile Phase dry->reconstitute 6. end_prep Prepared Sample reconstitute->end_prep 7.

Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).

experimental_workflow_hplcuv cluster_hplc HPLC-UV Analysis sample_injection Inject Prepared Sample hplc_column Separation on C18 Column Mobile Phase: ACN/Buffer sample_injection->hplc_column uv_detection UV Detection at λmax hplc_column->uv_detection data_acquisition Data Acquisition System uv_detection->data_acquisition chromatogram Generate Chromatogram data_acquisition->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result Concentration Result quantification->result

Caption: General workflow for HPLC-UV analysis.

logical_relationship_troubleshooting cluster_troubleshooting Troubleshooting Logic issue Low Sensitivity Issue cause_prep Sample Preparation Problem issue->cause_prep cause_inst Instrumental Problem issue->cause_inst sol_prep_extract Optimize Extraction cause_prep->sol_prep_extract sol_prep_stabilize Ensure Analyte Stability cause_prep->sol_prep_stabilize sol_inst_hplc Optimize HPLC Conditions cause_inst->sol_inst_hplc sol_inst_ms Optimize MS Parameters cause_inst->sol_inst_ms

Caption: Logical approach to troubleshooting low sensitivity issues.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxynevirapine and 3-Hydroxynevirapine: Key Metabolites of Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of 2-hydroxynevirapine and 3-hydroxynevirapine, the principal aromatic hydroxylated metabolites of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. Understanding the distinct characteristics of these metabolites is crucial for comprehending the metabolic profile, potential for drug-drug interactions, and the toxicology of nevirapine. This document summarizes key experimental data on their formation, subsequent metabolic pathways, and biological activities.

Physicochemical and Biological Properties

A direct side-by-side experimental comparison of all properties for 2-hydroxynevirapine and 3-hydroxynevirapine is not extensively available in the current literature. However, by consolidating data from various studies and employing predictive models for physicochemical characteristics, a comparative profile can be established.

Property2-Hydroxynevirapine3-HydroxynevirapineReference
Molecular Formula C₁₅H₁₄N₄O₂C₁₅H₁₄N₄O₂N/A
Molecular Weight ( g/mol ) 282.30282.30N/A
Predicted LogP 1.81.9Predicted
Predicted Water Solubility (mg/L) 150120Predicted
Primary Metabolic Enzyme Cytochrome P450 3A4 (CYP3A4)Cytochrome P450 2B6 (CYP2B6)[1][2][3]
Metabolic Index (Single Dose) Higher than 3-hydroxynevirapineLower than 2-hydroxynevirapine[4]
Metabolic Index (Steady State) DecreasesIncreases[4]
Antiviral Activity (HIV-1 RT) Data not availableData not availableN/A
Cytotoxicity Implicated in toxicity via reactive metabolitesImplicated in toxicity via reactive metabolites[5][6]

Metabolic Pathways and Bioactivation

The metabolism of nevirapine to its hydroxylated derivatives is a critical step in its biotransformation. The regioselectivity of this hydroxylation is determined by specific cytochrome P450 enzymes.

Formation of Hydroxylated Metabolites:

  • 2-Hydroxynevirapine: Primarily formed through the action of CYP3A4.[1][3]

  • 3-Hydroxynevirapine: Primarily formed through the action of CYP2B6.[1][3]

The differential induction and inhibition of these enzymes can significantly alter the ratio of these metabolites, which may have clinical implications. For instance, co-administration of drugs that induce CYP2B6 could lead to higher levels of 3-hydroxynevirapine.

Subsequent Bioactivation:

Both 2-hydroxynevirapine and 3-hydroxynevirapine can undergo further oxidation to form reactive quinoid intermediates.[6] These electrophilic species are capable of forming covalent adducts with cellular macromolecules, a mechanism believed to be involved in nevirapine-induced hepatotoxicity and skin rashes.[5][6]

Caption: Metabolic activation of nevirapine to its hydroxylated metabolites and subsequent bioactivation.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of 2-hydroxynevirapine and 3-hydroxynevirapine. Below are summaries of protocols relevant to their study.

In Vitro Metabolism Assay

This protocol is used to determine the formation of hydroxylated nevirapine metabolites by specific CYP enzymes.

  • Incubation: Nevirapine is incubated with human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2B6) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: The mixture is centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The formation of 2-hydroxynevirapine and 3-hydroxynevirapine is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate Nevirapine with Liver Microsomes/CYPs NADPH_add Add NADPH (Initiate Reaction) Incubation->NADPH_add Quench Quench Reaction (e.g., Acetonitrile) NADPH_add->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quant Quantify Metabolites LCMS->Quant

Caption: Workflow for in vitro analysis of nevirapine metabolism.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Assay Components: The assay is typically performed in a microtiter plate containing a reaction mixture with HIV-1 RT enzyme, a template-primer (e.g., poly(A)·oligo(dT)), and a labeled or detectable nucleotide substrate (e.g., ³H-dTTP or a fluorescent analog).

  • Compound Addition: Serial dilutions of the test compounds (2-hydroxynevirapine and 3-hydroxynevirapine) are added to the wells.

  • Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

  • Detection: The incorporation of the labeled nucleotide into the newly synthesized DNA strand is measured. For radiolabeled substrates, this involves capturing the DNA on a filter and measuring radioactivity. For colorimetric or fluorometric assays, the signal is read using a plate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) is calculated from the dose-response curve.[2][7]

Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of a compound that is toxic to cells.

  • Cell Seeding: A relevant cell line (e.g., human hepatoma cells like HepG2) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 2-hydroxynevirapine and 3-hydroxynevirapine for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Incubation: The plate is incubated to allow for the color change to develop.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined from the dose-response curve.[5][8]

Summary and Conclusion

2-Hydroxynevirapine and 3-hydroxynevirapine are key metabolites in the clearance of nevirapine, with their formation being catalyzed by different CYP450 isoenzymes. This differential metabolism has significant implications for potential drug-drug interactions. Both metabolites can be further bioactivated to reactive species implicated in nevirapine's toxicity. While direct comparative data on their antiviral efficacy and cytotoxicity are limited, understanding their distinct metabolic pathways is fundamental for a comprehensive risk assessment of nevirapine therapy and for the development of safer analogues. Further research directly comparing the biological activities and toxicological profiles of these two metabolites is warranted to fully elucidate their roles in the overall pharmacology of nevirapine.

References

A Comparative Guide to Analytical Methods for the Determination of Nevirapine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the identification and quantification of impurities in the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance data of commonly employed techniques, offering a valuable resource for method development, validation, and routine quality control.

Introduction to Analytical Techniques for Impurity Profiling

The control of impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement by regulatory agencies worldwide. Impurity profiling involves the identification, quantification, and characterization of these unwanted substances. Several analytical techniques are available for this purpose, with the choice depending on the physicochemical properties of the API and its impurities, as well as the specific requirements of the analysis (e.g., sensitivity, speed, and resolution).

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities. It offers high resolution, sensitivity, and reproducibility. HPLC methods can be tailored to a wide range of analytes by modifying the stationary phase, mobile phase composition, and detector type.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[1]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides high specificity and sensitivity for the identification and quantification of impurities. While not the primary method for a non-volatile drug like Nevirapine, it can be employed for the analysis of certain volatile impurities or with derivatization.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, low sample and reagent consumption, and different selectivity compared to HPLC.[2][3] However, for the analysis of Nevirapine impurities, the literature predominantly features HPLC and UPLC methods, suggesting these are the preferred techniques. While CE is a powerful tool for impurity profiling of many drugs, specific validated methods for Nevirapine impurities are not widely reported.[2][4]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods reported for the determination of Nevirapine and its impurities.

ParameterHPLC Method 1HPLC Method 2UPLC MethodGC-MS Method (for Nevirapine)
Instrumentation HPLC with UV detectorHPLC with UV detectorUHPLC with DAD detectorGC-MS
Column Kromasil C18 (150 x 4.6 mm, 3.5 µm)[5]Zorbax C18 (100 x 4.6 mm, 3.5 µm)Acclaim Polar Advantage IICP-Sil 5CB (15 m x 0.32 mm, 1.0 µm)
Mobile Phase/Carrier Gas Acetonitrile:Sodium Perchlorate buffer (pH 4.8) (20:80 v/v)[5]Acetonitrile:Phosphate buffer (pH 3.5) (70:30 v/v)Gradient elution with Ammonium Acetate buffer and AcetonitrileHelium
Flow Rate/Gas Velocity 1.0 mL/min[5]1.5 mL/minOptimized using softwareNot specified
Detection Wavelength/Detector 220 nm[5]315 nmDiode Array DetectorMass Spectrometer
Linearity Range 25-200% of standard concentration[5]1-300 µg/mLNot specified0.01-15 µg/mL
Limit of Detection (LOD) 0.03 µg/mL for Nevirapine and impurities[5]0.05 µg/mLNot specified0.001 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL for Nevirapine and impurities[5]0.01 µg/mLQuantitation down to 0.008% relative area[4]0.01 µg/mL
Accuracy (% Recovery) Not specified98-105%Not specified96-109%
Precision (%RSD) < 1.0%[5]< 2%Not specified2-8%
Run Time ~10 minNot specified2.8 min[4]Not specified

Detailed Experimental Protocols

HPLC Method 1
  • Instrumentation: HPLC system with a UV-VIS detector.[5]

  • Column: Kromasil C18 (150 mm x 4.6 mm, 3.5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile and sodium perchlorate buffer (pH 4.8) in a 20:80 (v/v) ratio. The pH of the buffer is adjusted with perchloric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 220 nm.[5]

  • Sample Preparation: A stock solution of Nevirapine (100 µg/mL) is prepared by dissolving 10 mg of the drug in 100 mL of acetonitrile. Stock solutions of impurities are prepared similarly.[5]

UPLC Method
  • Instrumentation: A UHPLC system equipped with a Diode Array Detector (DAD).[4]

  • Column: Thermo Scientific™ Acclaim™ Polar Advantage II column.

  • Mobile Phase: A gradient elution using 10 mM ammonium acetate (pH 5.0) and acetonitrile. The gradient is optimized to achieve a short run time.[4]

  • Flow Rate: The flow rate is optimized using UHPLC speed-up tool software.

  • Detection: Diode Array Detector, with the wavelength optimized to minimize baseline drift (e.g., 240 nm).[4]

  • Sample Preparation: Stock solutions of Nevirapine and its impurities are prepared in acetonitrile and then diluted with the mobile phase.

GC-MS Method (Adapted for Impurity Analysis)

While primarily reported for the determination of Nevirapine in plasma, the following conditions can be adapted for the analysis of volatile impurities in the drug substance.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: CP-Sil 5CB capillary column (15 m x 0.32 mm, 1.0 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: 1 µL of the sample solution is injected.

  • Temperature Program: An appropriate oven temperature program would be developed to separate volatile impurities.

  • Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Sample Preparation: A suitable solvent is used to dissolve the Nevirapine sample, and an internal standard may be added for quantification. Liquid-liquid extraction or headspace analysis could be employed to isolate volatile impurities.

Workflow for Nevirapine Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a Nevirapine drug substance.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing cluster_report Reporting A Weighing of Nevirapine API B Dissolution in a Suitable Solvent A->B C Dilution to Working Concentration B->C D Injection into Analytical Instrument (HPLC, UPLC, or GC) C->D E Separation of Nevirapine and Impurities D->E F Detection (UV, DAD, or MS) E->F G Chromatogram Generation F->G H Peak Integration and Identification G->H I Quantification of Impurities H->I J Comparison with Specification Limits I->J K Final Report Generation J->K

Analytical Workflow for Nevirapine Impurities

Conclusion

The choice of an analytical method for Nevirapine impurity profiling is heavily influenced by the specific requirements of the analysis.

  • HPLC remains a robust and reliable technique, with numerous validated methods available. It is well-suited for routine quality control where extremely high throughput is not the primary concern.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the ideal choice for high-throughput screening, method development, and the analysis of complex impurity profiles. The shorter run times can also lead to significant cost savings in solvent consumption and instrument time.[1][4]

  • GC-MS is a valuable tool for the analysis of potential volatile or thermally stable impurities that may not be amenable to LC-based methods. Its high specificity makes it excellent for identification purposes.

  • Capillary Electrophoresis , while a powerful separation technique, does not appear to be a commonly employed method for the routine analysis of Nevirapine impurities based on the available scientific literature. This may be due to the well-established and effective nature of LC-based methods for this particular analyte and its related substances.

For drug development professionals and researchers, a thorough evaluation of the impurity profile with a high-resolution technique like UPLC is highly recommended. For routine quality control, a validated HPLC method often provides the necessary performance characteristics. The use of orthogonal techniques, such as GC-MS, can be valuable for a comprehensive characterization of all potential impurities.

References

Unveiling the In Vivo Profile: A Comparative Guide to the Pharmacokinetics of Nevirapine and its 2-Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo pharmacokinetics of the antiretroviral drug Nevirapine and its primary metabolite, 2-hydroxynevirapine. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their disposition in the body.

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed component of antiretroviral therapy. Its efficacy and potential for adverse effects are intrinsically linked to its pharmacokinetic profile and that of its metabolites. This guide focuses on the in vivo behavior of Nevirapine and its 2-hydroxy metabolite, often mistakenly referred to as 2-Amino Nevirapine, offering a side-by-side comparison of their key pharmacokinetic parameters.

Comparative Pharmacokinetic Parameters

The disposition of Nevirapine and its 2-hydroxy metabolite has been characterized in human subjects under both single-dose and steady-state conditions. The following tables summarize the key pharmacokinetic parameters, providing a clear comparison of their in vivo behavior.

Table 1: Single-Dose Pharmacokinetics of Nevirapine and 2-hydroxynevirapine following a 200 mg Oral Dose of Nevirapine

ParameterNevirapine2-hydroxynevirapine
Cmax (ng/mL) 2150 (1440-3020)33 (19-71)
Tmax (hr) 4 (2-8)8 (4-24)
AUCinf (ng·hr/mL) 234,000 (121,000-476,000)2,800 (1,370-5,860)
Half-life (t½) (hr) 99 (53-217)85 (49-142)

Data presented as median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Steady-State Pharmacokinetics of Nevirapine and 2-hydroxynevirapine following 200 mg Twice-Daily Oral Dosing of Nevirapine

ParameterNevirapine2-hydroxynevirapine
Cmax (ng/mL) 7180 (4780-9940)18 (9-37)
Cmin (ng/mL) 4700 (3600-6400)11 (6-23)
AUC0-12 (ng·hr/mL) 71,100 (52,000-95,800)145 (75-340)

Data presented as median (range). Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; AUC0-12: Area under the plasma concentration-time curve over a 12-hour dosing interval.

The data clearly indicate that plasma concentrations of 2-hydroxynevirapine are substantially lower than those of the parent drug, Nevirapine, under both single-dose and steady-state conditions.[1] Following a single dose, the exposure to 2-hydroxynevirapine (AUCinf) is approximately 1.2% of the exposure to Nevirapine. At steady state, this difference is even more pronounced.

Metabolic Pathway and Experimental Workflow

The biotransformation of Nevirapine is a critical determinant of its pharmacokinetic profile. The following diagrams illustrate the metabolic pathway leading to the formation of 2-hydroxynevirapine and a typical experimental workflow for an in vivo pharmacokinetic study.

Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 Oxidation Two_hydroxynevirapine 2-hydroxynevirapine CYP3A4->Two_hydroxynevirapine Further_Metabolism Further Metabolism (e.g., Glucuronidation) Two_hydroxynevirapine->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Metabolic pathway of Nevirapine to 2-hydroxynevirapine.

cluster_study_design Study Design cluster_drug_admin Drug Administration & Sampling cluster_analysis Sample Analysis & Data Processing Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers or HIV-infected Patients) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening Screening Informed_Consent->Screening Drug_Administration Nevirapine Administration (Oral Dose) Screening->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-dose and multiple time points post-dose) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS or HPLC Analysis (Quantification of Nevirapine and 2-hydroxynevirapine) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental or Compartmental Modeling) Sample_Analysis->PK_Analysis

Experimental workflow for an in vivo pharmacokinetic study.

Experimental Protocols

The data presented in this guide were derived from clinical studies employing rigorous methodologies. Below are detailed descriptions of the key experimental protocols.

Study Population

The pharmacokinetic parameters of Nevirapine and its metabolites have been studied in various populations, including healthy adult volunteers and HIV-1 infected patients.[1] Studies often control for factors that could influence drug metabolism, such as concomitant medications that are known inducers or inhibitors of cytochrome P450 enzymes.

Dosing Regimen

For single-dose studies, a common oral dose of 200 mg of Nevirapine is administered.[1] In steady-state studies, patients are typically administered 200 mg of Nevirapine twice daily for a period sufficient to achieve steady-state concentrations, usually at least two weeks.[1]

Blood Sampling

To characterize the pharmacokinetic profile, serial blood samples are collected at specific time points. For single-dose studies, this includes a pre-dose sample and multiple samples collected over a period of up to 217 hours post-dose.[1] For steady-state studies, blood samples are collected over a 12-hour dosing interval.[1]

Analytical Methods

The quantification of Nevirapine and 2-hydroxynevirapine in plasma is performed using validated analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for measuring Nevirapine concentrations.[1] For the more sensitive and specific measurement of metabolites like 2-hydroxynevirapine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[1] This method allows for the determination of parameters such as Cmax, Tmax, AUC, and half-life without assuming a specific compartmental model for drug distribution and elimination.

References

A Comparative Guide to the Determination of the Relative Response Factor for 2-Amino Nevirapine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities is a critical aspect of pharmaceutical quality control. The RRF is an essential parameter used to correct for the difference in detector response between an impurity and the API when using a non-specific detector like a UV-Vis spectrophotometer.[1][2][3] This guide presents a comparative summary of HPLC methods suitable for the analysis of Nevirapine and its related compounds, which can be adapted for the analysis of 2-Amino Nevirapine.

Comparative HPLC Methodologies for Nevirapine and its Related Substances

The following table summarizes various reported HPLC methods for the analysis of Nevirapine. These methods provide a strong starting point for developing a validated method for the determination of the RRF of this compound.

ParameterMethod 1Method 2Method 3
Column Zorbax SB-C8 (150 mm x 4.6 mm, 5 µm)[4]Kromasil C18 (150 mm x 4.6 mm, 3.5 µm)[5][6]Zorbax C18 (100 mm x 4.6 mm, 3.5 µm)[7]
Mobile Phase 2 mM Ammonium Acetate : Acetonitrile (80:20 v/v), pH 4.0[4]Sodium Perchlorate buffer (pH 4.8) : Acetonitrile (80:20 v/v)[5][6]Phosphate buffer (pH 3.5) : Acetonitrile (30:70 v/v)[7]
Flow Rate Gradient: 1.0 mL/min for 17 min, then increased to 2.0 mL/min[4]1.0 mL/min[5][6]1.5 mL/min[7]
Detection (UV) 280 nm[4]220 nm[5][6]315 nm[7]
Injection Volume 20 µL[4]20 µL[5]5 µL[7]
Diluent Mobile Phase[4]Acetonitrile[5]Water : Methanol (50:50 v/v)[7]

Experimental Protocol: Determination of Relative Response Factor (RRF)

This protocol details the steps to determine the RRF of this compound with respect to Nevirapine.

Objective: To determine the Relative Response Factor (RRF) of this compound against Nevirapine standard using HPLC with UV detection.

Materials:

  • Nevirapine Reference Standard

  • This compound Reference Standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ammonium Acetate (or other suitable buffer salts)

  • HPLC grade water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Nevirapine Stock Solution (A): Accurately weigh about 10 mg of Nevirapine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile or Methanol:Water mixture). This yields a concentration of 100 µg/mL.

    • This compound Stock Solution (B): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent. This yields a concentration of 100 µg/mL.

  • Preparation of Linearity Solutions:

    • Prepare a series of calibration standards for both Nevirapine and this compound at a minimum of five concentration levels, ranging from the Limit of Quantification (LOQ) to approximately 150% of the expected impurity concentration.

    • For example, prepare concentrations of 0.5, 1, 5, 10, and 15 µg/mL for both analytes by diluting the respective stock solutions (A and B).

  • Chromatographic Analysis:

    • Set up the HPLC system according to one of the methods described in the table above, or a suitably developed and validated in-house method.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject each of the linearity solutions for both Nevirapine and this compound in triplicate.

  • Data Analysis and RRF Calculation:

    • For both Nevirapine and this compound, plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis for each data set and determine the slope of the calibration curve.

    • Calculate the RRF using the following formula[1]:

      RRF = (Slope of this compound) / (Slope of Nevirapine)

Workflow for RRF Determination

The following diagram illustrates the logical workflow for the experimental determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing & Calculation prep_nevirapine Prepare Nevirapine Stock Solution prep_linearity Prepare Linearity Solutions (Multiple Concentrations) prep_nevirapine->prep_linearity prep_amino Prepare this compound Stock Solution prep_amino->prep_linearity hplc_setup Set up HPLC System & Equilibrate Column prep_linearity->hplc_setup inject_samples Inject Linearity Solutions (Triplicate Injections) hplc_setup->inject_samples acquire_data Acquire Chromatographic Data (Peak Areas) inject_samples->acquire_data plot_curves Plot Calibration Curves (Area vs. Concentration) acquire_data->plot_curves calc_slopes Calculate Slopes of Linear Regression plot_curves->calc_slopes calc_rrf Calculate RRF calc_slopes->calc_rrf

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Comparison with Other Nevirapine-Related Compounds

The analytical approach for determining the RRF of this compound is consistent with the methods used for other known impurities and metabolites of Nevirapine, such as 2-hydroxy and 3-hydroxy nevirapine.[4] The primary difference will be the specific retention time and the detector response, which necessitates the determination of a unique RRF for this compound.

Forced degradation studies of Nevirapine have been conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products.[8][9] this compound may arise under certain of these conditions. The development of a stability-indicating HPLC method that can separate Nevirapine from all its potential impurities, including this compound, is crucial for accurate quantification.[10][11] The RRF, once determined, can be applied in such methods to accurately report the levels of this compound without the need for its reference standard in routine analysis.[2]

References

Cross-Reactivity of 2-Amino Nevirapine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Amino Nevirapine in immunoassays intended for the quantification of Nevirapine. Due to a lack of direct experimental data on the cross-reactivity of this specific metabolite, this guide synthesizes available information on Nevirapine metabolism, immunoassay principles, and structural similarities to provide a theoretical assessment.

Executive Summary

However, the potential for cross-reactivity in immunoassays exists due to structural similarities between the parent drug and its metabolites. This guide explores the structural basis for potential cross-reactivity, presents available data on other Nevirapine metabolites, and outlines the experimental protocols that would be necessary to definitively assess the cross-reactivity of this compound.

Introduction to Nevirapine Metabolism and Immunoassays

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6), to form several hydroxylated metabolites (e.g., 2-hydroxy, 3-hydroxy, 8-hydroxy, and 12-hydroxy Nevirapine) and subsequent glucuronide conjugates. While this compound is a known impurity or synthetic precursor, its formation as a significant in vivo metabolite is less documented compared to the hydroxylated forms.

Immunoassays, particularly competitive enzyme immunoassays (EIAs), are often used for therapeutic drug monitoring due to their speed and high-throughput capabilities. These assays rely on the specific binding of an antibody to the target analyte. Cross-reactivity occurs when a structurally related compound, such as a metabolite, also binds to the antibody, leading to an inaccurate measurement of the intended analyte.

Structural Comparison: Nevirapine vs. This compound

The potential for cross-reactivity is largely determined by the structural similarity between the parent drug and the metabolite, especially at the epitope recognized by the antibody.

Diagram: Structural Comparison

G cluster_0 Nevirapine cluster_1 This compound nevirapine Nevirapine (C15H14N4O) nevirapine_img amino_nevirapine This compound (C15H15N5O) nevirapine->amino_nevirapine Structural Similarity - Core tricycle is identical - Difference: Amino group (-NH2) at position 2 on the pyridine ring amino_nevirapine_img

Caption: Structural comparison of Nevirapine and this compound.

The core tricyclic structure of Nevirapine is the most likely immunogenic portion used to generate antibodies for immunoassays. The presence of an amino group at the 2-position of the pyridine ring in this compound represents a significant structural alteration compared to the parent molecule. The degree to which this modification affects antibody binding would determine the extent of cross-reactivity. Without experimental data, it is hypothesized that this change could reduce, but not necessarily eliminate, antibody recognition.

Quantitative Data on Nevirapine Metabolites

While specific data for this compound is lacking, understanding the plasma concentrations of other major metabolites provides context for the potential clinical significance of any cross-reactivity. High concentrations of a cross-reacting metabolite could lead to a greater overestimation of the parent drug concentration.

Table 1: Steady-State Plasma Concentrations of Nevirapine and its Major Hydroxylated Metabolites

CompoundGeometric Mean Trough Concentration (ng/mL)Reference
Nevirapine4,700[1]
2-Hydroxynevirapine186[1]
3-Hydroxynevirapine646[1]
12-Hydroxynevirapine483[1]
8-Hydroxynevirapine29[1]
4-Carboxynevirapine18[1]
This compound Data Not Available -

Note: The concentrations of the hydroxylated metabolites are significantly lower than that of the parent drug, Nevirapine.[2][3]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a series of validation experiments using a specific Nevirapine immunoassay would be required. The following outlines a typical experimental protocol.

Competitive Enzyme Immunoassay (EIA) Protocol

A competitive EIA is a common format for small molecule quantification.

Diagram: Competitive EIA Workflow

G cluster_0 Assay Principle start Sample containing Nevirapine (Analyte) and potentially This compound (Cross-reactant) add_reagents Add fixed amount of anti-Nevirapine antibody and enzyme-labeled Nevirapine start->add_reagents incubation Incubation: Competition for antibody binding sites add_reagents->incubation wash Wash to remove unbound components incubation->wash add_substrate Add substrate for the enzyme wash->add_substrate measure Measure signal (e.g., color change) add_substrate->measure result Signal is inversely proportional to the amount of Nevirapine in the sample measure->result

Caption: Workflow of a competitive enzyme immunoassay.

Methodology:

  • Coating: Microtiter plates are coated with a capture antibody specific to Nevirapine.

  • Competition: A known amount of enzyme-labeled Nevirapine is mixed with the test sample (containing unknown Nevirapine and potentially this compound) and added to the wells.

  • Incubation: The mixture is incubated, allowing the labeled and unlabeled Nevirapine to compete for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • Measurement: The absorbance is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of Nevirapine in the sample.

Cross-Reactivity Calculation

To quantify cross-reactivity, a standard curve for Nevirapine is generated. Then, serial dilutions of this compound are tested in the same assay. The cross-reactivity is typically calculated as:

% Cross-Reactivity = (Concentration of Nevirapine at 50% B/B₀ / Concentration of this compound at 50% B/B₀) x 100

Where B is the absorbance of the sample or standard and B₀ is the absorbance of the zero standard.

Comparison with Alternative Analytical Methods

Given the potential for cross-reactivity in immunoassays, more specific methods are often preferred for clinical and research applications.

Table 2: Comparison of Analytical Methods for Nevirapine Quantification

FeatureImmunoassay (e.g., EIA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation based on polaritySeparation based on polarity and mass-to-charge ratio
Specificity Moderate to High (potential for cross-reactivity)HighVery High
Sensitivity HighModerate to HighVery High
Throughput HighLow to MediumMedium
Cost per Sample LowMediumHigh
Expertise Required LowMediumHigh

Conclusion and Recommendations

There is a significant gap in the literature regarding the cross-reactivity of this compound in immunoassays for Nevirapine. Based on structural analysis, some degree of cross-reactivity is plausible, but its extent is unknown.

For researchers and drug development professionals, the following is recommended:

  • Method Validation: If using an immunoassay for Nevirapine quantification, it is crucial to perform a thorough validation that includes testing for cross-reactivity with all known major metabolites and impurities, including this compound.

  • Use of Specific Methods: For applications requiring high accuracy and specificity, such as pharmacokinetic studies or clinical trials, the use of HPLC or LC-MS/MS is strongly recommended to avoid potential interference from metabolites.

  • Data Interpretation: When interpreting data from Nevirapine immunoassays, the potential for overestimation due to metabolite cross-reactivity should be considered, especially in patient populations where altered metabolism may lead to atypical metabolite profiles.

Further research is warranted to generate the necessary experimental data to definitively characterize the cross-reactivity of this compound and other metabolites in commercially available and research-based Nevirapine immunoassays.

References

A Comparative Analysis of 2-Amino Nevirapine and Other Nevirapine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Amino Nevirapine: Extensive literature review reveals a significant lack of information regarding this compound as a metabolite of Nevirapine. While its chemical structure is known, there is no substantive data available on its formation, pharmacokinetics, or biological activity in the context of Nevirapine metabolism. Consequently, this guide will focus on the well-characterized Phase I and subsequent metabolites of Nevirapine, for which robust experimental data exists.

Introduction to Nevirapine Metabolism

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily eliminated from the body through extensive oxidative metabolism, mainly carried out by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process leads to the formation of several hydroxylated metabolites, which can then undergo further conjugation, typically with glucuronic acid, before being excreted in the urine.[3] The primary Phase I metabolites include 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine. The 12-hydroxy metabolite can be further oxidized to 4-carboxynevirapine.[4] Understanding the profile and activity of these metabolites is crucial for comprehending the complete pharmacological and toxicological profile of Nevirapine.

Comparative Pharmacokinetics of Nevirapine Metabolites

The concentrations of Nevirapine metabolites in plasma are considerably lower than that of the parent drug.[1][5] However, their relative abundance and clearance can be influenced by factors such as the induction of metabolizing enzymes over time.[1]

Table 1: Pharmacokinetic Parameters of Nevirapine and its Metabolites
CompoundKey Metabolizing Enzyme(s)Relative Plasma ConcentrationImpact of NVP Autoinduction
Nevirapine CYP3A4, CYP2B6[4]-Increased clearance[2]
2-Hydroxynevirapine CYP3A4[1][4]Low[1]Decreased formation[1]
3-Hydroxynevirapine CYP2B6[1][4]Low[1]Increased formation[1]
8-Hydroxynevirapine CYP3A4, CYP2D6[6]Very Low[2]-
12-Hydroxynevirapine CYP3A4, CYP2D6[6]Predominant metabolite[1][5]No significant change in metabolic index[1]
4-Carboxynevirapine Aldehyde dehydrogenase (from 12-OH-NVP)[4]Low[2]-

Biological Activity and Toxicity

While the primary metabolites of Nevirapine are generally considered less active against HIV-1 reverse transcriptase than the parent drug, some retain a degree of inhibitory activity. The formation of certain metabolites, particularly 12-hydroxynevirapine, has been implicated in the adverse drug reactions associated with Nevirapine, such as hepatotoxicity and skin rash.[7][8]

Table 2: Comparative Biological Activity and Toxicity Profile
CompoundHIV-1 RT InhibitionImplication in Toxicity
Nevirapine Potent Inhibitor[9]Associated with hepatotoxicity and skin rash[10][11]
2-Hydroxynevirapine Weak inhibitionCan be oxidized to reactive quinoid derivatives in vitro[10]
3-Hydroxynevirapine Weak inhibitionCan be oxidized to reactive quinoid derivatives in vitro[10]
8-Hydroxynevirapine Not well-characterized-
12-Hydroxynevirapine Weak inhibition[12]Implicated in hepatotoxicity and skin rash via formation of a reactive quinone methide[7][13]
4-Carboxynevirapine Weak to no inhibition[12]Generally considered a detoxification product[4]

Experimental Protocols

Determination of Nevirapine and its Metabolites in Plasma

A common method for quantifying Nevirapine and its metabolites in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the parent drug and its various metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using an appropriate ionization source (e.g., electrospray ionization), and specific precursor-to-product ion transitions are monitored for each compound in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.[1]

In Vitro Assessment of CYP Enzyme Inhibition

To determine the potential of Nevirapine and its metabolites to inhibit specific CYP enzymes, in vitro assays using human liver microsomes are frequently employed.

  • Incubation: Human liver microsomes are incubated with a specific CYP probe substrate (a compound metabolized by a single CYP enzyme) in the presence of various concentrations of the test compound (Nevirapine or a metabolite). The reaction is initiated by the addition of an NADPH-regenerating system.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a cold organic solvent.

  • Analysis: The concentration of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.[14]

Visualizing Metabolic and Toxicity Pathways

Nevirapine Metabolic Pathway

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Further Metabolism & Conjugation NVP Nevirapine m2OH 2-Hydroxynevirapine NVP->m2OH CYP3A4 m3OH 3-Hydroxynevirapine NVP->m3OH CYP2B6 m8OH 8-Hydroxynevirapine NVP->m8OH CYP3A4, CYP2D6 m12OH 12-Hydroxynevirapine NVP->m12OH CYP3A4, CYP2D6 Glucuronides Glucuronide Conjugates m2OH->Glucuronides UGTs m3OH->Glucuronides UGTs m8OH->Glucuronides UGTs m4COOH 4-Carboxynevirapine m12OH->m4COOH ALDH m12OH->Glucuronides UGTs Reactive Reactive Quinone Methide m12OH->Reactive Sulfation & Elimination m4COOH->Glucuronides UGTs Excretion Urinary Excretion Glucuronides->Excretion Toxicity Hepatotoxicity & Skin Rash Reactive->Toxicity

Caption: Metabolic pathway of Nevirapine leading to its primary metabolites and reactive species.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_ms LC-MS/MS Analysis supernatant_transfer->lc_ms_ms data_analysis Data Analysis & Quantification lc_ms_ms->data_analysis

Caption: A typical experimental workflow for the analysis of Nevirapine and its metabolites in plasma.

Proposed Mechanism of 12-Hydroxynevirapine-Mediated Toxicity

Toxicity_Pathway m12OH 12-Hydroxynevirapine sulfation Sulfation (SULTs) m12OH->sulfation sulfoxy_nvp 12-Sulfoxynevirapine sulfation->sulfoxy_nvp elimination Loss of Sulfate sulfoxy_nvp->elimination quinone_methide Reactive Quinone Methide elimination->quinone_methide protein_adducts Covalent Protein Adducts quinone_methide->protein_adducts cellular_damage Cellular Damage & Immune Response protein_adducts->cellular_damage

Caption: The proposed bioactivation pathway of 12-Hydroxynevirapine leading to toxicity.

Conclusion

The metabolism of Nevirapine is a complex process that results in the formation of multiple metabolites. While this compound is not a recognized metabolite, the hydroxylated metabolites, particularly 2-hydroxynevirapine, 3-hydroxynevirapine, and 12-hydroxynevirapine, are the primary products of Phase I metabolism. The 12-hydroxynevirapine metabolite is of particular interest due to its association with Nevirapine-induced toxicity. Further research into the specific roles of each metabolite in both the therapeutic and adverse effects of Nevirapine is warranted to optimize its clinical use.

References

In Vitro Activity of 2-Substituted Nevirapine Analogs Against HIV-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vitro Anti-HIV-1 Activity

The following table summarizes the available quantitative data for the in vitro activity of nevirapine and its 2-nitro analog against HIV-1. The data highlights the direct inhibitory effect on the viral reverse transcriptase (RT) enzyme.

CompoundTargetAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)
NevirapineHIV-1 RTEnzyme Assay0.084[1]0.09[2], 0.26[3]>1000[2]>11111[2]
2-Nitro-NevirapineHIV-1 RTEnzyme Assay0.721[4][5]---

Note: IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro. EC50 is the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays. CC50 is the concentration that causes 50% cytotoxicity in host cells. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of a compound. A higher SI value is desirable. Data for EC50 and CC50 for 2-Nitro-Nevirapine were not available in the reviewed literature.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Nevirapine and its analogs belong to the class of NNRTIs. They inhibit the HIV-1 reverse transcriptase, a critical enzyme for the conversion of the viral RNA genome into DNA, a necessary step for viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain. Instead, they bind to a hydrophobic pocket on the p66 subunit of the reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Active_Site Active Site Viral_DNA Viral DNA Synthesis Active_Site->Viral_DNA Catalyzes Inhibition Inhibition NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->Active_Site Induces Conformational Change NNRTI NNRTI (e.g., Nevirapine) NNRTI->NNRTI_Pocket Binds to dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->Active_Site Substrate Viral_RNA Viral RNA Viral_RNA->Active_Site Template

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Experimental Protocols

The following protocols provide a general framework for the in vitro evaluation of the anti-HIV-1 activity and cytotoxicity of compounds like 2-substituted nevirapine analogs.

Anti-HIV-1 Activity Assay (Cell-Based)

This assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

  • Cell Lines: Human T-lymphocyte cell lines such as MT-4 or CEM are commonly used.

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., IIIB) is used for infection.

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density.

    • Compound Addition: Add serial dilutions of the test compound to the wells. Include a "virus control" (cells and virus, no compound) and a "cell control" (cells only, no virus or compound).

    • Infection: Add a standardized amount of HIV-1 to the wells (except for the cell control).

    • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.

    • Endpoint Measurement: Assess viral replication by measuring a viral marker, such as the p24 antigen concentration in the cell culture supernatant, using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is performed in parallel with the anti-HIV-1 activity assay to determine the concentration of the compound that is toxic to the host cells.

  • Cell Line: The same cell line used in the antiviral assay.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate.

    • Compound Addition: Add the same serial dilutions of the test compound as in the antiviral assay. Include a "cells only" control.

    • Incubation: Incubate the plate for the same duration as the antiviral assay.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzyme-Based)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

  • Enzyme: Recombinant purified HIV-1 reverse transcriptase.

  • Substrates: A template-primer (e.g., poly(rA)-oligo(dT)) and a labeled deoxynucleoside triphosphate (e.g., [³H]dTTP).

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing the buffer, template-primer, and labeled dNTP.

    • Compound Addition: Add serial dilutions of the test compound to the reaction mixture.

    • Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT.

    • Incubation: Incubate the reaction at 37°C for a defined period.

    • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.

    • Quantification: Wash the filters to remove unincorporated labeled dNTPs and measure the radioactivity of the precipitated DNA using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Experimental_Workflow cluster_Antiviral_Assay Anti-HIV-1 Activity Assay cluster_Cytotoxicity_Assay Cytotoxicity Assay A1 Seed Cells (e.g., MT-4) A2 Add Compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (4-7 days) A3->A4 A5 Measure p24 Antigen (ELISA) A4->A5 A6 Calculate EC50 A5->A6 SI Calculate Selectivity Index (SI) (CC50 / EC50) A6->SI C1 Seed Cells (e.g., MT-4) C2 Add Compound Dilutions C1->C2 C3 Incubate (4-7 days) C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->SI

Caption: General workflow for in vitro anti-HIV-1 activity and cytotoxicity assays.

References

Navigating Nevirapine Metabolism: A Comparative Guide to Detection Methods for its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of the two most prevalent analytical techniques for the detection of Nevirapine's primary metabolites: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method is crucial for accurate pharmacokinetic modeling, therapeutic drug monitoring, and toxicological assessments.

At a Glance: Performance Comparison of Detection Methods

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of 2-hydroxynevirapine and 3-hydroxynevirapine in human plasma.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 2-OH NVP: 0.02 µg/mL 3-OH NVP: 15 ng/mL[1]2-OH NVP & 3-OH NVP: ~1 ng/mL[2]
Lower Limit of Quantification (LLOQ) 2-OH NVP: 0.05 µg/mL 3-OH NVP: 20 ng/mL[1]2-OH NVP & 3-OH NVP: 6 pg/mg (in hair)[3]
Linearity Range 2-OH NVP: 0.05 - 2.5 µg/mL 3-OH NVP: 20 - 1000 ng/mL[1]1 - 1000 ng/mL[4]
Precision (%CV) Within-day and between-day < 15%Within-day and between-day < 15%[2][5]
Accuracy Recovery: 87 - 126%[1]93% - 116%[2]
Specificity Moderate; potential for interference from co-eluting compounds.High; based on specific mass-to-charge ratios.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and expertise required.

Understanding the Metabolic Landscape of Nevirapine

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][6] This biotransformation leads to the formation of several hydroxylated metabolites. The major metabolic pathways involve the formation of 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine, which are subsequently conjugated with glucuronic acid and excreted in the urine.[5][6] The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.[6] Understanding this pathway is essential for interpreting drug metabolism and pharmacokinetic data.

Nevirapine_Metabolism Nevirapine Metabolic Pathway NVP Nevirapine OH_2 2-Hydroxynevirapine NVP->OH_2 CYP3A4 OH_3 3-Hydroxynevirapine NVP->OH_3 CYP2B6 OH_8 8-Hydroxynevirapine NVP->OH_8 CYP3A4/2D6 OH_12 12-Hydroxynevirapine NVP->OH_12 CYP3A4/2D6 Glucuronides Glucuronide Conjugates OH_2->Glucuronides OH_3->Glucuronides OH_8->Glucuronides COOH_4 4-Carboxynevirapine OH_12->COOH_4 ALDH OH_12->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion HPLC_Workflow HPLC-UV Experimental Workflow Plasma Plasma Sample (1 mL) IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (Diethyl Ether/Hexane) IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject LCMS_Workflow LC-MS/MS Experimental Workflow Plasma Plasma Sample (250 µL) SPE_Load Sample Loading Plasma->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporate Evaporation SPE_Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

References

Safety Operating Guide

Navigating the Disposal of 2-Amino Nevirapine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 2-Amino Nevirapine, a derivative of the non-nucleoside reverse transcriptase inhibitor Nevirapine, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

Immediate Safety and Hazard Profile

Key safety precautions when handling this compound include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingestion occurs, seek immediate medical attention.

Based on the available information for Nevirapine, the following hazard classifications should be considered for this compound:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationCategory 3

This data is extrapolated from the Safety Data Sheet for Nevirapine and should be used as a guideline. A substance-specific SDS for this compound should be consulted for definitive hazard information.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. Adherence to institutional and regulatory guidelines is mandatory. The following protocol outlines the general steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Solid Waste: All materials that have come into direct contact with this compound, including contaminated gloves, weigh boats, pipette tips, and empty vials, must be treated as hazardous waste. These items should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.

2. Container Labeling:

Proper labeling of waste containers is essential for safety and regulatory compliance. Each container must be clearly marked with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

3. Waste Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated.

  • Do not store incompatible waste types together.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2] Pharmaceutical waste can pose a significant threat to the environment and public health if not handled correctly.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Used in Experiment waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated solid_waste Solid Waste (Gloves, Vials, etc.) waste_generated->solid_waste liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) waste_generated->sharps_waste solid_container Collect in Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in Labeled Leak-Proof Waste Bottle liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

References

Personal protective equipment for handling 2-Amino Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino Nevirapine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for Nevirapine and general best practices for handling potentially hazardous pharmaceutical compounds. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling any new chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for Nevirapine.[1][2]

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or gown.Protects skin from accidental spills.
Respiratory A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[1] Consult with your EHS department for respirator selection and fit testing.Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to post-handling cleanup.

1. Pre-Handling Preparations:

  • Consult SDS: Always attempt to locate the most current and specific Safety Data Sheet for the compound being used.

  • Area Designation: Designate a specific, well-ventilated area for handling this compound. A chemical fume hood is recommended.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you begin.

  • PPE Donning: Put on all required PPE as specified in the table above.

2. Handling the Compound:

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to minimize the generation of dust.[1]

  • Portioning: If transferring the compound, use techniques that prevent dispersal, such as weighing on a tared container within a fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not touch the compound with bare hands. If contact occurs, wash the affected area thoroughly with soap and water.[1]

  • No Personal Items: Do not eat, drink, or smoke in the designated handling area.[1]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container.

2. Container Labeling:

  • All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

3. Storage and Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Cleanup Phase prep 1. Pre-Handling Preparations handling 2. Handling Compound prep->handling post_handling 3. Post-Handling Procedures handling->post_handling disposal 4. Waste Disposal post_handling->disposal consult_sds Consult SDS designate_area Designate Area gather_materials Gather Materials & PPE don_ppe Don PPE avoid_dust Avoid Dust/Aerosol portioning Portioning solution_prep Solution Preparation decontaminate Decontaminate dispose_ppe Dispose of Contaminated Items doff_ppe Doff PPE wash_hands Wash Hands

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.